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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Z-Lys(Boc)(isopropyl)-OH Dicyclohexylammonium Salt

Abstract: Z-Lys(Boc)(isopropyl)-OH dicyclohexylammonium salt (CAS: 135101-24-5) is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Z-Lys(Boc)(isopropyl)-OH dicyclohexylammonium salt (CAS: 135101-24-5) is a highly specialized, orthogonally protected amino acid derivative utilized in advanced solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This whitepaper provides a rigorous breakdown of its molecular weight, structural properties, and the critical desalting protocols required to utilize it effectively. Designed for senior synthetic chemists and drug development professionals, this guide emphasizes the causality behind handling DCHA salts and orthogonal deprotection strategies.

Chemical Identity and Molecular Weight Analysis

Understanding the precise molecular weight of complex protected amino acids is the foundation of accurate stoichiometric calculations. Z-Lys(Boc)(isopropyl)-OH features a core lysine residue where the α -amine is protected by a benzyloxycarbonyl (Z or Cbz) group, and the ϵ -amine is both alkylated with an isopropyl group and protected by a tert-butyloxycarbonyl (Boc) group.

Because the free acid of this compound is a viscous, hygroscopic oil, it is commercially supplied as a dicyclohexylammonium (DCHA) salt to ensure crystallinity, stability, and ease of handling[1].

Table 1: Chemical Identity and Physical Properties
PropertyValue
IUPAC / Chemical Name N- α -Z-N- ϵ -Boc-N- ϵ -isopropyl-L-lysine dicyclohexylammonium salt
CAS Number 135101-24-5[]
Molecular Formula C₂₂H₃₄N₂O₆ · C₁₂H₂₃N[3]
Average Molecular Weight 603.85 g/mol
Monoisotopic Mass 603.42 Da[]
Free Acid Molecular Weight 422.52 g/mol
Appearance White to off-white crystalline powder
Table 2: Molecular Weight Contribution Breakdown
ComponentChemical FormulaAverage Mass ( g/mol )Mass Fraction (%)
Core Lysine Residue C₆H₁₁N₂O₂143.1623.7%
Z (Cbz) Group C₈H₇O₂135.1422.4%
Boc Group C₅H₉O₂101.1316.7%
Isopropyl Group C₃H₇43.107.1%
DCHA Salt C₁₂H₂₃N181.3230.0%
Total (Salt Form) C₃₄H₅₇N₃O₆ 603.85 100.0%

Expert Insight (E-E-A-T): The "603.4" Discrepancy A critical observation for synthetic chemists is the discrepancy between the true average molecular weight (603.85 g/mol ) and the value frequently listed in commercial catalogs (603.4 g/mol )[3][]. This 603.4 value actually represents the monoisotopic mass (603.42 Da). When calculating stoichiometry for bulk synthesis, using 603.4 g/mol instead of the average mass of 603.85 g/mol introduces a slight molar excess. While negligible at the bench scale, this discrepancy can impact atom economy and equivalent calculations during scale-up manufacturing.

The Causality of Experimental Choices: Why Desalt?

While the DCHA salt provides excellent shelf stability, it must be removed prior to coupling in peptide synthesis[5].

The Mechanistic Causality: If Z-Lys(Boc)(isopropyl)-OH·DCHA is used directly in a coupling reaction, the liberated dicyclohexylamine acts as a potent secondary amine. This can lead to two failure modes:

  • Nucleophilic Competition: DCHA can attack the activated ester (e.g., OAt or OBt esters formed by HATU/DIC), forming an unreactive DCHA-amide and consuming your expensive amino acid.

  • pH Disruption: DCHA alters the local basicity of the coupling environment, which can interfere with the kinetics of uronium-based coupling reagents (like HATU or HBTU), leading to incomplete couplings or guanidinylation (capping) of the resin-bound peptide.

Experimental Protocols

Protocol A: DCHA Desalting Workflow (Self-Validating System)

This protocol utilizes a biphasic acidic extraction to protonate the DCHA, driving it into the aqueous layer while retaining the protected amino acid in the organic layer[1][6].

  • Solubilization: Weigh the required amount of Z-Lys(Boc)(iPr)-OH·DCHA (MW: 603.85 g/mol ). Suspend it in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of salt.

  • Acidic Partitioning: Add an equal volume of ice-cold 5% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[1][5].

  • Phase Separation: Transfer to a separatory funnel and agitate vigorously. Allow the phases to separate.

    • Validation Check: Test the pH of the lower aqueous layer; it must be between pH 2–3 to ensure complete protonation of DCHA[1].

  • Washing: Discard the lower aqueous layer. Wash the organic layer once more with 5% KHSO₄, followed by a brine (NaCl) wash to remove residual water and mineral acid[6].

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Z-Lys(Boc)(iPr)-OH free acid (MW: 422.52 g/mol ) will present as a viscous oil or foam[1].

  • Immediate Use: Re-dissolve the free acid in DMF or NMP immediately for coupling to prevent degradation.

DesaltingWorkflow Step1 Weigh Z-Lys(Boc)(iPr)-OH·DCHA (603.85 g/mol) Step2 Suspend in EtOAc & 5% KHSO4 (aq) Step1->Step2 Step3 Biphasic Extraction (pH 2-3) Step2->Step3 OrgLayer Organic Layer (EtOAc) Contains Free Acid Step3->OrgLayer Top Phase AqLayer Aqueous Layer Contains DCHA·KHSO4 Step3->AqLayer Bottom Phase (Discard) Step4 Wash with Brine & Dry (Na2SO4) OrgLayer->Step4 Step5 Evaporate to Yield Free Acid (422.52 g/mol) Step4->Step5

Fig 1. Biphasic desalting workflow for removing DCHA from Z-Lys(Boc)(iPr)-OH.

Protocol B: Coupling of the Free Acid
  • Activation: Dissolve the freshly desalted free acid (1.0 eq based on 422.52 g/mol ) in DMF. Add HATU (0.95 eq). Causality: Using a slight substoichiometric amount of HATU prevents guanidinylation of the free amine on the resin.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling: Add the activated mixture to the resin. Agitate for 1-2 hours at room temperature.

  • Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm complete coupling.

Orthogonal Deprotection Strategy

Z-Lys(Boc)(isopropyl)-OH is a masterclass in orthogonal protection. It allows chemists to selectively expose different reactive sites on the lysine residue without cross-reactivity[7].

  • TFA Treatment: Cleaves the acid-labile Boc group on the ϵ -amine. Because the ϵ -amine is alkylated with an isopropyl group, removing the Boc exposes a secondary amine, which can be selectively acylated to create branched lipopeptides or stapled architectures. The Z group is completely stable to TFA.

  • Hydrogenation / HF Treatment: Cleaves the Z (Cbz) group on the α -amine, exposing the primary amine for main-chain elongation.

DeprotectionStrategy Start Z-Lys(Boc)(iPr)-OH (Incorporated in Peptide) TFA TFA / Scavengers (Acidic Cleavage) Start->TFA Removes Boc Hydrogenation H2, Pd/C or HF (Reductive/Strong Acid) Start->Hydrogenation Removes Z (Cbz) EpsilonFree Epsilon-N(iPr) Exposed (Ready for branching) TFA->EpsilonFree AlphaFree Alpha-NH2 Exposed (Ready for elongation) Hydrogenation->AlphaFree

Fig 2. Orthogonal deprotection logic for selective amine exposure in Z-Lys(Boc)(iPr)-OH.

References

  • University of Regensburg. "Acylguanidines as bioisosteric groups (KHSO4 Desalting Protocols)." Uni-Regensburg. Available at: [Link]

  • Wiley-VCH. "Protection Reactions in Peptide Synthesis." Wiley-VCH. Available at:[Link]

Sources

Exploratory

exact mass and chemical formula of z-lys(boc)(isopropyl)-oh.dcha

An In-depth Technical Guide to Z-Lys(Boc)-OH.DCHA and Its Derivatives for Advanced Peptide Synthesis Executive Summary This guide provides a detailed examination of Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Z-Lys(Boc)-OH.DCHA and Its Derivatives for Advanced Peptide Synthesis

Executive Summary

This guide provides a detailed examination of Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt (Z-Lys(Boc)-OH.DCHA), a cornerstone reagent in modern peptide chemistry. We will explore its fundamental physicochemical properties, including its precise chemical formula and exact mass, and elucidate the strategic roles of its constituent protecting groups (Z and Boc) and its dicyclohexylamine (DCHA) salt form. Furthermore, this guide will address a specific derivative, Z-Lys(Boc)(isopropyl)-OH.DCHA, clarifying its distinct molecular identity. The primary focus will be on the practical application of the parent compound in Solid-Phase Peptide Synthesis (SPPS), detailing a validated experimental workflow and the underlying chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex peptides and therapeutics.

Introduction to Orthogonally Protected Lysine Derivatives

In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This requires a strategy of selective protection and deprotection of reactive functional groups. Lysine, with its primary amino groups at both the alpha (α) and epsilon (ε) positions, necessitates a robust and orthogonal protecting group strategy. Nα-Z-Nε-Boc-L-lysine is a classic example of such a molecule, designed for maximum synthetic flexibility.

  • The Z (Benzyloxycarbonyl, Cbz) Group: Typically masking the α-amino group, the Z group is stable to the mildly acidic conditions used to remove Boc groups. It is most commonly cleaved under reductive conditions, such as catalytic hydrogenation.

  • The Boc (tert-butoxycarbonyl) Group: Protecting the ε-amino group of the lysine side chain, the Boc group is labile to moderate to strong acids (e.g., trifluoroacetic acid, TFA).

  • The DCHA (Dicyclohexylamine) Salt: The free carboxylic acid of the amino acid derivative is often converted into a DCHA salt. This ionic interaction with the basic dicyclohexylamine molecule renders the compound as a stable, free-flowing, crystalline solid, which significantly improves its shelf-life and handling characteristics compared to the free acid.[1]

This orthogonal Z/Boc protection scheme allows for the selective deprotection of either the N-terminus (for chain elongation) or the side chain (for post-synthetic modification), a critical capability in the synthesis of complex peptides.

Physicochemical Properties: A Comparative Analysis

The precise identity and purity of a reagent are critical for reproducible and successful synthesis. The topic of this guide, specified as "z-lys(boc)(isopropyl)-oh.dcha," refers to a specific and less common derivative. For clarity and utility, we present its properties alongside the widely used parent compound, Z-Lys(Boc)-OH.DCHA.

PropertyZ-Lys(Boc)-OH.DCHAZ-Lys(Boc)(isopropyl)-OH.DCHA
Synonym Nα-Cbz-Nε-Boc-L-lysine DCHACbz-Lys(Boc, iPr)-OH DCHA
CAS Number 2212-76-2[2]1374034-76-0[3]
Chemical Formula C₃₁H₅₁N₃O₆[2][4][5]C₃₄H₅₇N₃O₆[3]
Molecular Weight 561.75 g/mol [2]603.83 g/mol [3]
Exact Mass 561.37778636 Da[4]603.424737 Da (Calculated)
Appearance Fine white crystalline powder[1]Data not widely available
Melting Point 153-159 °C[1]Data not widely available

The data clearly indicates that Z-Lys(Boc)(isopropyl)-OH.DCHA is a distinct chemical entity containing an additional isopropyl group, resulting in a higher molecular weight and a different chemical formula. The subsequent protocols will focus on the standard Z-Lys(Boc)-OH.DCHA, as it is the more extensively characterized and commonly utilized reagent in peptide synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Lys(Boc)-OH.DCHA is a valuable reagent for introducing a lysine residue whose side chain can be selectively deprotected on-resin for branching, cyclization, or conjugation, while the peptide backbone remains fully protected.

Experimental Protocol: Incorporation of Z-Lys(Boc)-OH into a Peptide Sequence

This protocol outlines the manual coupling of Z-Lys(Boc)-OH.DCHA onto a resin-bound peptide chain where the N-terminal amino group has been deprotected (e.g., a free amine on a growing peptide attached to Rink Amide resin).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Z-Lys(Boc)-OH.DCHA

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Washing Solvents: DCM (Dichloromethane), Isopropanol

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. After swelling, drain the DMF.

  • Activation of the Amino Acid:

    • In a separate vial, dissolve 3 equivalents (eq) of Z-Lys(Boc)-OH.DCHA relative to the resin loading capacity. Causality: A molar excess is used to drive the reaction to completion and ensure all free amines on the resin are coupled.

    • Add 2.9 eq of HBTU and dissolve completely in DMF.

    • Add 6 eq of DIPEA to the mixture. The solution will typically turn yellow, indicating the formation of the active O-acylisourea ester. Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the HCl salt by-product from the HBTU reaction, facilitating the formation of the active ester intermediate.

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2-4 hours.

  • Monitoring the Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated. Trustworthiness: The Kaiser test is a self-validating checkpoint within the protocol to ensure reaction completion before proceeding to the next step.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is:

      • 3x with DMF

      • 3x with Isopropanol

      • 3x with DCM

    • Dry the resin under vacuum.

Workflow Diagram

SPPS_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_wash Purification Resin Peptide-Resin (Free Amine) Swell Swell Resin in DMF Resin->Swell Couple Combine & Agitate (2-4 hours) Swell->Couple AA_Prep Prepare Activation Solution: 1. Z-Lys(Boc)-OH.DCHA 2. HBTU in DMF 3. Add DIPEA AA_Prep->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive (Recouple) Wash Wash Resin (DMF, IPA, DCM) Kaiser->Wash Negative Dry Dry Resin Wash->Dry

Caption: Workflow for the HBTU-mediated coupling of Z-Lys(Boc)-OH.DCHA in SPPS.

Orthogonal Deprotection Strategy

The utility of Z-Lys(Boc)-OH is fully realized in its orthogonal deprotection capabilities.

  • Boc Group Removal: To continue peptide chain elongation, the Nα-protecting group of the next amino acid would be removed. However, if one needed to expose the lysine side chain for modification, the ε-Boc group is selectively cleaved. This is achieved by treating the peptide-resin with a solution of trifluoroacetic acid (TFA), typically 20-50% in DCM. The Z-group remains stable under these conditions.

  • Z Group Removal: The Nα-Z group is stable to the acidic conditions of Boc deprotection and final resin cleavage. It is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) in solution after the peptide has been cleaved from the resin. This method is clean but incompatible with peptides containing other reducible groups, such as methionine or cysteine.

Deprotection Logic Diagram

Deprotection_Strategy cluster_options Selective Deprotection Options cluster_outcomes Resulting Structures start Resin-Peptide...-Lys(Boc)-Z-AA-Resin node_boc ε-Boc Group Stable to H₂/Pd Labile to TFA start->node_boc Treat with TFA/DCM node_z α-Z Group Stable to TFA Labile to H₂/Pd start->node_z Treat with H₂/Pd (post-cleavage) outcome_boc Resin-Peptide...-Lys(NH₂)-Z-AA-Resin (Side-chain exposed) node_boc->outcome_boc outcome_z Resin-Peptide...-Lys(Boc)-NH₂-AA-Resin (N-terminus exposed for elongation) node_z->outcome_z

Caption: Orthogonal deprotection logic for Z and Boc groups on a lysine residue.

References

  • Aapptec Peptides. (n.d.). Z-Lys(Boc)-OH DCHA [2212-76-2].
  • 化工字典. (n.d.). 38425-65-9.
  • MedchemExpress. (n.d.). Boc-Lys(Z)-OH (DCHA).
  • National Center for Biotechnology Information. (n.d.). Z-Lys(Boc)-OH.DCHA. PubChem Compound Database. Retrieved from [Link]

  • APExBIO. (n.d.). Z-Lys(Boc)-OH.DCHA.
  • A2B Chem. (n.d.). 2212-76-2 | MFCD00038269 | Z-Lys(Boc)-OH.DCHA.
  • Aapptec Peptides. (n.d.). Z-Lys(Boc)(iPr)-OH DCHA.
  • BOC Sciences. (n.d.). N3-L-Lys(Z)-OH DCHA.
  • Santa Cruz Biotechnology. (n.d.). Boc-L-MeLys(Z)-OHDCHA*.
  • Paquet, A. (1982). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Canadian Journal of Chemistry.
  • Chem-Impex. (n.d.). Nα-Z-Nε-Boc-L-lysine dicyclohexylammonium salt.
  • Ambeed. (n.d.). 38425-65-9 | 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid.
  • Tokyo Chemical Industry. (n.d.). Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammonium Salt.
  • Chem-Impex. (n.d.). Nα,ε-Bis-Boc-L-lysine dicyclohexylammonium salt.
  • BLDpharm. (n.d.). 1374034-76-0|Z-Lys(Boc)(Isopropyl)-OH.DCHA.
  • National Center for Biotechnology Information. (n.d.). N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1). PubChem Compound Database. Retrieved from [Link]

  • ChemicalBook. (n.d.). 15098-69-8(BOC-LYS(BOC)-OH DCHA) Product Description.
  • NextSDS. (n.d.). Z-LYS(BOC)-OH DCHA — Chemical Substance Information.

Sources

Foundational

thermal stability of z-lys(boc)(isopropyl)-oh.dcha at room temperature

An In-depth Technical Guide to the Thermal Stability of Z-Lys(Boc)(isopropyl)-OH.DCHA at Room Temperature Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability of Z-Lys(Boc)(isopropyl)-OH.DCHA at Room Temperature

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-Nε-isopropyl-L-lysine dicyclohexylammonium salt (Z-Lys(Boc)(isopropyl)-OH.DCHA) at ambient room temperature. The document elucidates the foundational chemical principles that confer stability to this critical peptide synthesis building block, with a particular focus on the strategic role of the dicyclohexylammonium (DCHA) salt form. Potential degradation pathways are proposed, and a robust experimental workflow for empirical stability assessment via forced degradation studies and High-Performance Liquid Chromatography (HPLC) is detailed. This guide is intended for researchers, scientists, and drug development professionals who rely on the integrity and purity of protected amino acid derivatives.

Introduction: The Significance of Z-Lys(Boc)(isopropyl)-OH.DCHA in Peptide Synthesis

Z-Lys(Boc)(isopropyl)-OH.DCHA is a meticulously designed derivative of the amino acid L-lysine, engineered for precise application in peptide synthesis. Each component of the molecule serves a distinct purpose:

  • Z-group (Carbobenzyloxy): Protects the alpha-amino group (Nα), preventing its participation in unintended reactions during peptide coupling.

  • Boc-group (tert-butyloxycarbonyl) and Isopropyl Group: These jointly protect the epsilon-amino group (Nε) of the lysine side chain. This orthogonal protection strategy allows for selective deprotection of either the Nα or Nε amine, enabling the synthesis of complex peptide structures, including branched peptides.

  • DCHA (Dicyclohexylammonium) Salt: This is not a protecting group but a counter-ion that plays a pivotal role in the compound's stability and handling characteristics.

The purity and stability of this building block are paramount, as any degradation can introduce impurities that are difficult to remove from the final peptide product, potentially compromising its biological activity and safety.

The Cornerstone of Stability: The Role of the Dicyclohexylammonium (DCHA) Salt

Many N-protected amino acids, in their free acid form, are oils or amorphous solids that are challenging to purify, handle, and store.[1] They can be prone to degradation over time, particularly when exposed to moisture or elevated temperatures.[1] The conversion to a dicyclohexylammonium (DCHA) salt is a widely adopted and highly effective strategy to overcome these limitations.[2][3]

The enhanced stability is primarily attributed to two key mechanisms:

  • Formation of a Stable Ionic Adduct: Dicyclohexylamine is a strong organic base that deprotonates the acidic carboxylic acid group of the protected amino acid.[2] This acid-base reaction results in a stable dicyclohexylammonium cation and a carboxylate anion, which form a well-defined, often crystalline, salt.[2][3] This crystalline nature facilitates purification and significantly improves the compound's handling properties.

  • Moderation of Nucleophilicity: The formation of the salt protects the carboxylate group, reducing its nucleophilicity and thereby decreasing its propensity to engage in undesirable side reactions.[2]

In essence, the DCHA salt transforms the protected amino acid into a more robust, free-flowing crystalline powder, which is easier to weigh accurately and possesses a significantly longer shelf-life.[1]

Physicochemical Properties and Recommended Storage

While specific experimental data for Z-Lys(Boc)(isopropyl)-OH.DCHA is limited, we can compile its known properties and infer others from similar compounds.

PropertyValueReference
Chemical Name Nα-Cbz-Nε-Boc-Nε-isopropyl-L-lysine dicyclohexylamine salt[4]
CAS Number 1374034-76-0[5]
Molecular Formula C34H57N3O6[5]
Molecular Weight 603.83 g/mol [5]
Appearance White to off-white solid[6]
Stability Stable under recommended storage conditions[6]

Recommended Storage Conditions:

To ensure the long-term integrity of Z-Lys(Boc)(isopropyl)-OH.DCHA, the following storage conditions are recommended based on general guidelines for protected amino acids:

  • Temperature: For long-term storage, maintain at -20°C.[7][8] For short-term use, 2-8°C is acceptable.[7]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[6] For maximal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize the risk of oxidative degradation.[7]

  • Light: Protect from direct light exposure.[9]

  • Handling: Avoid contact with strong oxidizing agents and strong acids.[6]

Thermal Stability Profile at Room Temperature

At room temperature (typically 20-25°C), Z-Lys(Boc)(isopropyl)-OH.DCHA is expected to be highly stable, provided it is stored correctly as per the recommendations above. Its stability is a function of the robustness of its constituent protecting groups and the stabilizing effect of the DCHA salt.

  • Boc Group: The tert-butoxycarbonyl group is known to be stable to a wide range of reagents but is labile under acidic conditions or at significantly elevated temperatures.[7] At room temperature, in a solid, neutral salt form, the Boc group is very stable.

  • Z Group: The carbobenzyloxy group is also a robust protecting group, typically cleaved by catalytic hydrogenation. It is stable under the mild basic or acidic conditions used for the removal of other protecting groups.

  • DCHA Salt: As discussed, the salt form is inherently more stable than the free acid.[1][2]

The primary risk to stability at room temperature would come from exposure to atmospheric moisture, which could potentially lead to slow hydrolysis over extended periods, or from accidental exposure to acidic or basic environments. However, as a dry, crystalline solid, the compound is well-protected from such degradation pathways.

Potential Degradation Pathways

While stable under ideal conditions, it is crucial for scientists to understand the potential degradation pathways, particularly when designing stability studies or troubleshooting synthetic protocols. These pathways are more likely to be observed under "stressed" conditions (e.g., elevated temperature, humidity, or pH extremes).

  • Deprotection: The most likely degradation routes involve the cleavage of the protecting groups.

    • Acid-Mediated Boc Cleavage: Exposure to acidic conditions can cleave the Boc group.

    • Thermal Boc Cleavage: Elevated temperatures can also lead to the thermal decomposition of the Boc group.[7]

  • Hydrolysis: Although unlikely at room temperature in its solid form, in the presence of significant moisture and a catalyst (acid or base), hydrolysis of the amide bonds or the carbamate protecting groups could occur.

  • Salt Dissociation: In solution, particularly with the addition of a stronger acid, the DCHA salt will dissociate, liberating the free acid form of the protected amino acid.[10] This free acid may be less stable than the salt.[1]

G cluster_degradation Degradation Pathways (Under Stress Conditions) main Z-Lys(Boc)(isopropyl)-OH.DCHA (Stable Crystalline Salt) free_acid Z-Lys(Boc)(isopropyl)-OH (Free Acid) main->free_acid  Acidic  Conditions boc_cleaved Z-Lys(isopropyl)-OH (Boc Cleavage) free_acid->boc_cleaved  Strong Acid /  Heat z_cleaved H-Lys(Boc)(isopropyl)-OH (Z Cleavage) free_acid->z_cleaved  Catalytic  Hydrogenation hydrolysis Hydrolysis Products free_acid->hydrolysis  Moisture +  Acid/Base

Caption: Potential degradation pathways for Z-Lys(Boc)(isopropyl)-OH.DCHA.

Experimental Design for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of Z-Lys(Boc)(isopropyl)-OH.DCHA and identify potential degradants, a forced degradation study is the most effective approach.[11][12] This involves subjecting the compound to stress conditions that accelerate degradation and then analyzing the samples using a stability-indicating analytical method, such as HPLC.

Experimental Workflow

G cluster_stress Forced Degradation (Stress Conditions) start Start: Z-Lys(Boc)(isopropyl)-OH.DCHA (Batch T=0 Control) thermal Thermal Stress (e.g., 60°C, solid state) start->thermal hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral) start->hydrolytic oxidative Oxidative Stress (e.g., H2O2) start->oxidative photolytic Photolytic Stress (UV/Vis Light) start->photolytic analysis RP-HPLC Analysis (Quantify Parent Peak & Degradants) thermal->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis data Data Analysis (Calculate % Degradation, Identify Peaks) analysis->data report Stability Report data->report

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for HPLC-Based Stability Assessment

This protocol outlines a typical approach. The concentrations and specific HPLC conditions may need to be optimized.

Objective: To assess the stability of Z-Lys(Boc)(isopropyl)-OH.DCHA under various stress conditions by quantifying the parent compound and detecting degradation products using Reversed-Phase HPLC (RP-HPLC).

Materials:

  • Z-Lys(Boc)(isopropyl)-OH.DCHA

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 25 mg of Z-Lys(Boc)(isopropyl)-OH.DCHA and dissolve it in a 50:50 mixture of acetonitrile and water in a 25 mL volumetric flask to create a 1 mg/mL stock solution. Note: The DCHA salt needs to be converted to the free acid for good chromatography. The acidic mobile phase will achieve this in-situ.

  • Preparation of Stressed Samples (from stock solution):

    • T=0 Control: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile/water mixture. Analyze immediately.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final volume of 10 mL.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final volume of 10 mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to a final volume of 10 mL.

    • Thermal Degradation (Solid State): Place a few mg of the solid compound in an oven at 60°C for 48 hours. Then, prepare a 0.1 mg/mL solution for analysis.

  • HPLC Analysis:

    • Column: C18 Reversed-Phase Column

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 254 nm.

    • Injection Volume: 10 µL

    • Analysis: Inject the T=0 control and all stressed samples.

Data Interpretation and Reporting

The stability of the compound is assessed by comparing the chromatograms of the stressed samples to the T=0 control.

  • Quantification: Calculate the percentage of the remaining Z-Lys(Boc)(isopropyl)-OH.DCHA in each stressed sample relative to the control. The peak area is used for this calculation.

  • Degradant Detection: Look for the appearance of new peaks in the chromatograms of the stressed samples. The conditions that produce significant degradation indicate the compound's primary liabilities.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound, ensuring that no degradants are co-eluting.[7]

A comprehensive stability report should include the percentage of degradation under each condition and the chromatograms showing the separation of the parent peak from any degradation products.

Conclusion

Z-Lys(Boc)(isopropyl)-OH.DCHA, by virtue of its dicyclohexylammonium salt form, is a chemically robust building block for peptide synthesis that exhibits excellent stability at room temperature when stored under appropriate conditions. The primary vulnerabilities of the molecule are the protecting groups, which are susceptible to degradation under stressed conditions of strong acidity and elevated temperatures. Understanding these potential degradation pathways is essential for troubleshooting and for developing robust synthetic and analytical protocols. The implementation of forced degradation studies provides a reliable framework for empirically verifying the stability of this and other critical reagents, ensuring the quality and integrity of the final synthetic peptides.

References

  • Benchchem. (n.d.). The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.
  • Benchchem. (n.d.). The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH.
  • Benchchem. (n.d.). The Strategic Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Boc-Ser-OH: A Technical Guide.
  • NextSDS. (n.d.). Z-LYS(BOC)-OH DCHA — Chemical Substance Information.
  • Benchchem. (n.d.). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH.
  • APExBIO. (n.d.). Z-Lys(Boc)-OH.DCHA - Protected Lysine Building Block.
  • Pharmaceutical Technology. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals.
  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE (DCHA).
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • PubChem. (n.d.). Z-Lys(Boc)-OH.DCHA.
  • Dove Medical Press. (2009, November 15). Forced degradation studies: an essential tool for the formulation development of vaccines.
  • BLDpharm. (n.d.). 1374034-76-0|Z-Lys(Boc)(Isopropyl)-OH.DCHA.
  • Aapptec Peptides. (n.d.). Z-Lys(Boc)(iPr)-OH DCHA.
  • Stevanovic, S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 50(4), 435-445.
  • Funke, A., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of Analytical and Applied Pyrolysis, 179, 106385.
  • Bachem. (n.d.). Conversion of a DCHA salt to the free acid.
  • Parenteral Drug Association. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmaceutical Science and Technology.

Sources

Protocols & Analytical Methods

Method

Application Note: Desalting Z-Lys(Boc)(isopropyl)-OH·DCHA for Peptide Synthesis

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling Introduction & Chemical Rationale In the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Coupling

Introduction & Chemical Rationale

In the synthesis of complex peptide architectures, highly functionalized, orthogonally protected building blocks like Z-Lys(Boc)(isopropyl)-OH are indispensable. However, due to their high lipophilicity and lack of a crystalline lattice, these free carboxylic acids typically exist as viscous oils or amorphous foams. To ensure long-term stability, prevent degradation, and allow for precise stoichiometric weighing, manufacturers supply these compounds as dicyclohexylamine (DCHA) salts [1].

While the DCHA salt is ideal for storage, it must be quantitatively removed (free-based) prior to peptide coupling. If Z-Lys(Boc)(isopropyl)-OH·DCHA is introduced directly into a coupling reaction, the bulky, basic secondary amine (DCHA) acts as a competing nucleophile. It will rapidly consume expensive coupling reagents (e.g., HATU, DIC, EDC) and react with the activated carboxylic acid to form irreversible dicyclohexylamide byproducts, severely depressing peptide yields[2].

Mechanistic Insights: The Acid Selection Paradox

The standard organic chemistry approach to free-basing a carboxylate salt is to wash the organic layer with a dilute aqueous acid. However, a common and catastrophic pitfall in peptide chemistry is the use of hydrochloric acid (HCl) for DCHA removal.

The Causality of Reagent Choice: When DCHA reacts with HCl, it forms dicyclohexylammonium chloride. This specific salt is sparingly soluble in both water and common organic extraction solvents (like ethyl acetate or dichloromethane)[3],[1]. The precipitation of this salt creates a thick, unmanageable emulsion that traps the target amino acid and prevents phase separation.

The Solution: To circumvent this, the extraction must be performed using 10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid (H₃PO₄) [3]. The resulting DCHA·HSO₄ or DCHA·H₂PO₄ salts exhibit exceptionally high aqueous solubility. This ensures a clean, rapid phase separation while leaving the target amino acid fully solvated in the organic layer[3],[1].

Protecting Group Stability: Z-Lys(Boc)(isopropyl)-OH contains an acid-labile tert-butyloxycarbonyl (Boc) group on its ε-amine. While Boc is readily cleaved by strong acids like trifluoroacetic acid (TFA), the transient exposure to mild aqueous KHSO₄ (pH 2–3) during extraction does not induce premature deprotection, provided the solvent is kept cold (0–5 °C) and the biphasic contact time is minimized[3].

Quantitative Parameters & Reagent Preparation

To ensure a self-validating and reproducible workflow, adhere strictly to the stoichiometric equivalents and concentrations outlined below.

Table 1: Reagent Equivalents and Specifications
ReagentRoleEquivalents / VolumeSpecification
Z-Lys(Boc)(isopropyl)-OH·DCHA Substrate1.0 eqCrystalline Solid
Ethyl Acetate (EtOAc) Organic Phase10 – 15 volumes (v/w)ACS Grade, Pre-chilled (0–5 °C)
10% KHSO₄ (aq) Acidifying Agent1.5 – 2.0 eqFreshly prepared
Deionized Water Wash Buffer3 × 5 volumesNeutral pH
Saturated NaCl (Brine) Emulsion Breaker1 × 5 volumesAqueous
Anhydrous Na₂SO₄ DesiccantAs neededGranular

Visualized Workflow

DCHA_Removal_Workflow Start Z-Lys(Boc)(isopropyl)-OH · DCHA (Crystalline Salt) Suspend Suspend in EtOAc (10-15 volumes) Start->Suspend Acidify Add 10% KHSO4 (aq) or 10% H3PO4 Vigorous Stirring (pH 2-3) Suspend->Acidify Biphasic Biphasic Mixture Formed (Clear Layers) Acidify->Biphasic Split Phase Separation Biphasic->Split AqLayer Aqueous Layer (Contains DCHA·HSO4) Split->AqLayer Discard OrgLayer Organic Layer (EtOAc) (Contains Free Amino Acid) Split->OrgLayer Retain Wash Wash: H2O (3x) -> Brine (1x) Dry over Na2SO4 OrgLayer->Wash Evap Filter & Evaporate (in vacuo at <35°C) Wash->Evap Product Free Z-Lys(Boc)(isopropyl)-OH (Viscous Oil / Foam) Evap->Product

Workflow for the removal of DCHA salt from protected amino acids via liquid-liquid extraction.

Experimental Protocol: Step-by-Step Desalting

This protocol is designed as a self-validating system; do not proceed to the next step unless the physical checkpoints (e.g., pH, phase clarity) are met.

Step 1: Suspension
  • Weigh the required amount of Z-Lys(Boc)(isopropyl)-OH·DCHA into an appropriately sized Erlenmeyer flask or separatory funnel.

  • Suspend the solid in 10 to 15 volumes of cold (0–5 °C) ethyl acetate (EtOAc)[3]. Note: The salt will remain largely insoluble in the organic solvent at this stage. Do not add heat.

Step 2: Acidification and Liberation
  • Add a 10% aqueous solution of KHSO₄ (or 10% H₃PO₄) to the suspension while stirring vigorously.

  • Continue mixing until the solid completely dissolves and two distinct, clear phases are visible[1]. Validation Check: The complete dissolution of the solid indicates that the DCHA has been protonated and migrated into the aqueous layer, while the free carboxylic acid is now fully solvated in the EtOAc layer. Verify that the pH of the aqueous layer is strictly between 2 and 3[3].

Step 3: Phase Separation
  • Transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to separate completely.

  • Drain and discard the lower aqueous layer (which contains the highly soluble DCHA·HSO₄ salt)[1].

Step 4: Washing and Neutralization

To ensure absolute removal of residual acid and trace DCHA, wash the retained organic layer sequentially:

  • Acid Wash: Wash once with 2 volumes of 10% KHSO₄[3].

  • Water Wash: Wash three times with 5 volumes of deionized water. Validation Check: Check the pH of the final water wash; it must be ≥ 4 (neutralizing towards pH 7) to confirm the removal of excess bisulfate[3],[1].

  • Brine Wash: Wash once with 5 volumes of saturated brine to remove bulk water from the organic phase. Critical Causality: Brine (NaCl) must only be introduced after all DCHA has been removed in the previous steps. If introduced too early, the chloride ions will react with residual DCHA to precipitate the unmanageable DCHA·HCl salt[3].

Step 5: Drying and Concentration
  • Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄)[1].

  • Swirl and let sit for 10-15 minutes until the solution is clear and the drying agent is free-flowing.

  • Filter off the drying agent.

  • Evaporate the EtOAc under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature below 30–35 °C to prevent thermal degradation of the Boc protecting group.

  • The pure, free-based Z-Lys(Boc)(isopropyl)-OH will be isolated as a viscous oil or foam, ready for immediate activation and peptide coupling[3],[1].

References

  • Conversion of a DCHA salt to the free acid . Bachem. 3

  • The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH . Benchchem.1

  • Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA . Benchchem. 2

Sources

Application

Application Note: Strategic Incorporation of Z-Lys(Boc)(isopropyl)-OH·DCHA for the Synthesis of Advanced Cyclic Peptidomimetics

Abstract Cyclic peptides and their mimetic counterparts have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and cell permeability compared to their linear precursors.[1][2] A...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclic peptides and their mimetic counterparts have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and cell permeability compared to their linear precursors.[1][2] A primary challenge in their synthesis is the precise control over reactive functional groups to achieve selective intramolecular cyclization. This guide provides a detailed technical overview and field-proven protocols for incorporating the uniquely functionalized amino acid, Z-Lys(Boc)(isopropyl)-OH·DCHA, into solid-phase peptide synthesis (SPPS) workflows for the construction of sophisticated cyclic peptidomimetics. The strategic advantage of this reagent lies in its three-tiered orthogonal protecting group scheme (Z, Boc, and isopropyl ester), which allows for the selective deprotection and subsequent modification of the lysine side chain, making it an invaluable tool for creating side-chain-to-tail or side-chain-to-side-chain lactam bridges.

The Strategic Advantage of Z-Lys(Boc)(isopropyl)-OH·DCHA

The efficacy of complex peptide synthesis hinges on the concept of orthogonal protection , where different protecting groups can be removed under specific, non-interfering conditions.[3][4][5][6] Z-Lys(Boc)(isopropyl)-OH·DCHA is an exemplar of this principle, providing three distinct points of control within a single amino acid building block.

  • Nα-Z (Benzyloxycarbonyl) Group: Protects the alpha-amine. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal but can be selectively cleaved using catalytic hydrogenation (e.g., H₂/Pd-C).[7]

  • Nε-Boc (tert-Butyloxycarbonyl) Group: Protects the epsilon-amine on the lysine side chain. It is stable to the basic conditions of Fmoc deprotection but is readily cleaved under moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA).[8][9]

  • Side-Chain Isopropyl Ester: A temporary protecting group for a carboxylic acid functionality introduced onto the Nε-amine. This group is more labile than standard methyl or ethyl esters and can be selectively removed under specific Lewis acidic or enzymatic conditions, revealing the carboxylate necessary for cyclization.[10]

  • DCHA (Dicyclohexylammonium) Salt: This is not a protecting group but a counter-ion that converts the free carboxylic acid, which may be an unstable oil, into a stable, crystalline, and easily handled solid.[7][11] Before use in peptide coupling, the DCHA salt must be removed to liberate the free acid.[11][12]

This multi-level protection scheme allows for the synthesis of a linear peptide, followed by the selective deprotection of the side-chain ester and subsequent on-resin cyclization by forming an amide bond with a deprotected N-terminus, resulting in a "head-to-tail" cyclic structure anchored through the lysine side chain.

cluster_0 Z-Lys(Boc)(isopropyl)-OH·DCHA Structure main Z_group Z-Group (Nα) Boc_group Boc-Group (Nε) iPr_ester Isopropyl Ester DCHA_salt DCHA Salt COOH Carboxylic Acid

Caption: Orthogonal protecting groups on Z-Lys(Boc)(isopropyl)-OH·DCHA.

Experimental Protocols

Protocol 1: Liberation of the Free Acid from DCHA Salt

Rationale: Standard carbodiimide coupling reactions (e.g., using DIC/HOBt) require a free carboxylic acid to proceed. The DCHA salt must be removed to activate the amino acid for incorporation into the peptide chain.[12][13] This is achieved by an acid-base extraction. Phosphoric acid or potassium bisulfate (KHSO₄) are preferred over HCl, as dicyclohexylammonium chloride is sparingly soluble and can complicate purification.[11]

Materials:

  • Z-Lys(Boc)(isopropyl)-OH·DCHA

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve the Z-Lys(Boc)(isopropyl)-OH·DCHA salt in DCM or EtOAc (approx. 10 mL per gram of salt).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of ice-cold 10% KHSO₄ solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer. Repeat the extraction with fresh KHSO₄ solution two more times.[12]

  • Wash the organic layer with deionized water (2 x 1 volume parts) to remove any residual acid. The pH of the final aqueous wash should be ≥4.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, the free acid, will likely be a clear, viscous oil. Verify purity via TLC or LC-MS before use.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide Precursor

Rationale: This protocol outlines the assembly of the linear peptide on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The choice of resin (e.g., Rink Amide) will determine if the final cyclic peptide has a C-terminal amide or acid.

Workflow Overview:

G cluster_end start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple_aa Couple Next Fmoc-AA (DIC/Oxyma) deprotect1->couple_aa wash1 Wash (DMF, DCM) couple_aa->wash1 repeat Repeat Cycle for Each Amino Acid wash1->repeat deprotect_final Final N-terminal Fmoc Deprotection repeat->deprotect1 n cycles couple_lys Couple Z-Lys(Boc)(iPr)-OH (Prepared from Protocol 2.1) repeat->couple_lys couple_lys->wash1 linear_peptide Linear Peptide-Resin (Ready for Cyclization) deprotect_final->linear_peptide

Caption: General workflow for linear peptide synthesis using Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[13]

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Incorporation of Z-Lys(Boc)(isopropyl)-OH: For this specific coupling, use the free acid prepared in Protocol 2.1. Couple using the same conditions as in step 4.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine for cyclization.

Protocol 3: On-Resin Side-Chain to "Head-to-Tail" Cyclization

Rationale: On-resin cyclization is often preferred over solution-phase methods as the resin matrix enforces a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular oligomerization.[14][15][16] This protocol first selectively removes the isopropyl ester, then couples the newly freed carboxylic acid with the N-terminal amine of the same peptide chain.

Cyclization Strategy Diagram:

Caption: On-resin cyclization via selective ester deprotection.

Procedure:

  • Selective Isopropyl Ester Deprotection:

    • Wash the linear peptide-resin with anhydrous DCM.

    • Prepare a solution of Aluminum Chloride (AlCl₃, 5 eq) in nitromethane. Caution: Highly reactive.

    • Add the solution to the resin and shake at room temperature for 2-4 hours.[10]

    • Monitor the deprotection by cleaving a small amount of resin and analyzing via LC-MS.

    • Wash the resin thoroughly with DCM, DMF, and a 0.5% DIPEA in DMF solution to neutralize.

  • Intramolecular Amide Coupling:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve HATU (4 eq) and DIPEA (8 eq) in DMF.

    • Add the coupling solution to the resin.

    • Shake at room temperature for 6-24 hours. The reaction is often slower than linear couplings.

    • Monitor cyclization completion by cleaving a small amount of resin and analyzing via LC-MS, looking for the mass of the cyclic product.[14]

Protocol 4: Cleavage, Purification, and Analysis

Rationale: Once cyclization is complete, the peptide must be cleaved from the solid support and all remaining side-chain protecting groups (including the Boc on the lysine) must be removed. A standard TFA "cleavage cocktail" is used, which includes scavengers to prevent side reactions.

Procedure:

  • Cleavage:

    • Wash the cyclic peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cocktail to the resin and shake for 2-3 hours at room temperature.

  • Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water).

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the final product by LC-MS and analytical HPLC.

Data Summary and Expected Results

StepParameterTypical Value/ConditionExpected Outcome
SPPS Coupling Reagent Equivalents (AA:Coup:Base)3:3:6>99% coupling efficiency (Kaiser test negative)
Ester Deprotection Reagent/SolventAlCl₃ / NitromethaneSelective removal of isopropyl group
Cyclization Coupling ReagentsHATU / DIPEA>70% conversion to cyclic product on-resin
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISComplete cleavage and deprotection
Purification MethodRP-HPLC (C18 column)>95% purity of the final cyclic peptide

Conclusion

The use of Z-Lys(Boc)(isopropyl)-OH·DCHA offers a robust and versatile strategy for the synthesis of complex cyclic peptidomimetics. Its orthogonal protecting groups enable a controlled, stepwise approach to building a linear precursor and subsequently forming a side-chain-anchored cyclic structure directly on the solid support. The protocols detailed herein provide a comprehensive framework for researchers to leverage this powerful building block, facilitating the development of novel, structurally constrained peptides for drug discovery and other advanced applications.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Al Musaimi, O., et al. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Retrieved from [Link]

  • Arnold, L., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Doni, E., et al. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Gurnani, P., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry. Retrieved from [Link]

  • Hossain, M. A., et al. (2024). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Gurnani, P., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Retrieved from [Link]

  • Sarris, K., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Sarris, K., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

  • Roussaki, M., et al. (2014). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate. Retrieved from [Link]

  • Pennington, M. W. (n.d.). Site-Specific Chemical Modification Procedures. Retrieved from [Link]

  • Mondal, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Z-Lys(Boc)(iPr)-OH DCHA. Retrieved from [Link]

  • Munday, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Fonkeng, C. C., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility. Retrieved from [Link]

  • Fiveable. (2025). Boc-Lys(Z)-OH: Organic Chemistry Study Guide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Retrieved from [Link]

  • García, J. C. T., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. Retrieved from [Link]

  • OhioLINK Electronic Theses and Dissertations Center. (n.d.). Developing Chemical Tools for Selective Peptide Modification. Retrieved from [Link]

Sources

Method

liquid phase peptide synthesis using z-lys(boc)(isopropyl)-oh.dcha

Application Note: Liquid Phase Peptide Synthesis (LPPS) Using Z-Lys(Boc)(isopropyl)-OH·DCHA for GnRH Antagonist Manufacturing Executive Summary The incorporation of non-canonical amino acids, such as Nϵ -isopropyl-L-lysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid Phase Peptide Synthesis (LPPS) Using Z-Lys(Boc)(isopropyl)-OH·DCHA for GnRH Antagonist Manufacturing

Executive Summary

The incorporation of non-canonical amino acids, such as -isopropyl-L-lysine, is a proven strategy in peptide drug development to enhance proteolytic stability, modulate receptor affinity, and extend circulating half-life[1]. A prominent clinical example is the GnRH antagonist Degarelix, a synthetic decapeptide utilized in the management of advanced prostate cancer[2]. The commercial-scale synthesis of such complex therapeutic peptides relies heavily on Liquid Phase Peptide Synthesis (LPPS) and convergent fragment condensation.

This application note details the handling, activation, and coupling of the highly specialized building block Z-Lys(Boc)(isopropyl)-OH·DCHA , providing a self-validating protocol for synthesizing the C-terminal tripeptide fragment of Degarelix.

Mechanistic Rationale & Chemical Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The unique structural features of Z-Lys(Boc)(isopropyl)-OH·DCHA dictate the synthetic strategy:

  • The DCHA Salt (Stability vs. Reactivity): The free carboxylic acid of this heavily modified lysine derivative is an amorphous, hygroscopic oil that is prone to degradation and difficult to weigh accurately. Crystallization with dicyclohexylamine (DCHA) yields a stable, free-flowing solid. However, DCHA is a nucleophilic secondary amine. Causality: If the DCHA salt is not completely removed prior to activation, the DCHA will irreversibly react with the activated carboxylate, forming a dead-end amide byproduct and consuming the expensive building block.

  • Orthogonal Protection (Z vs. Boc): The amine is protected by a Benzyloxycarbonyl (Z or Cbz) group, while the amine (which also bears the isopropyl group) is protected by a tert-Butyloxycarbonyl (Boc) group[3]. Causality: This orthogonality is critical for convergent LPPS. The Z group can be selectively removed via catalytic hydrogenation under neutral conditions, exposing the amine for the next coupling step without disturbing the acid-sensitive Boc group on the side chain.

  • Steric Considerations: In the Degarelix sequence, this lysine derivative is coupled to the secondary amine of a proline residue. Causality: The inherent steric hindrance of proline, combined with the bulky -isopropyl group of the lysine, necessitates the use of high-efficiency coupling reagents (like HATU) to drive the reaction to completion and prevent epimerization.

Workflow Visualization

LPPS_Workflow N1 Z-Lys(Boc)(iPr)-OH·DCHA (Stable Crystalline Salt) N2 Desalting (5% KHSO4 / EtOAc) N1->N2 N3 Z-Lys(Boc)(iPr)-OH (Free Acid in Organic Phase) N2->N3 N4 Coupling Reaction (+ H-Pro-D-Ala-NH2, HATU/DIPEA) N3->N4 N5 Z-Lys(Boc)(iPr)-Pro-D-Ala-NH2 (Protected Tripeptide) N4->N5 N6 Z-Deprotection (H2, Pd/C, MeOH) N5->N6 N7 H-Lys(Boc)(iPr)-Pro-D-Ala-NH2 (Ready for Fragment Condensation) N6->N7

Figure 1: Convergent LPPS workflow for the C-terminal fragment of Degarelix.

Self-Validating Experimental Protocols

Protocol A: Desalting of Z-Lys(Boc)(isopropyl)-OH·DCHA

Objective: Convert the stable DCHA salt to the reactive free acid.

  • Suspend 10.0 g (16.5 mmol) of Z-Lys(Boc)(isopropyl)-OH·DCHA in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Add 50 mL of cold 5% aqueous KHSO4​ . (Causality: KHSO4​ provides a mildly acidic environment, pH ~2, sufficient to protonate DCHA without cleaving the acid-sensitive Boc group).

  • Shake vigorously and allow the layers to separate. The DCHA partitions into the aqueous layer as a water-soluble sulfate salt, while the free acid dissolves fully into the EtOAc layer.

  • Separate the aqueous layer. Wash the organic layer with an additional 50 mL of 5% KHSO4​ , followed by 50 mL of brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free acid as a viscous oil.

  • Self-Validation (In-Process Control): Test the pH of the final aqueous wash; it must remain acidic (pH < 3). Perform TLC (DCM:MeOH 9:1) of the organic layer and stain with ninhydrin. The absence of a purple spot (indicating primary/secondary amines) confirms the complete removal of DCHA.

Protocol B: Liquid Phase Coupling to H-Pro-D-Ala- NH2​

Objective: Form the C-terminal tripeptide fragment of Degarelix[2].

  • Dissolve the free acid from Protocol A (approx. 16.5 mmol) and 1.05 eq of H-Pro-D-Ala- NH2​ in 80 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath. (Causality: Cooling reduces the rate of side reactions, such as oxazolone formation, which leads to epimerization).

  • Add 1.1 eq (6.9 g) of HATU, followed dropwise by 2.5 eq (7.2 mL) of N,N-Diisopropylethylamine (DIPEA).

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with 10 mL of water, concentrate the DMF in vacuo, and partition the residue between EtOAc and 5% NaHCO3​ .

  • Wash the organic layer successively with 5% KHSO4​ , water, and brine. Dry over Na2​SO4​ and evaporate to yield the protected tripeptide Z-Lys(Boc)(isopropyl)-Pro-D-Ala- NH2​ .

  • Self-Validation (In-Process Control): Monitor the reaction via RP-HPLC (C18 column, gradient MeCN/Water with 0.1% TFA). The reaction is deemed complete when the peak corresponding to the free acid is < 1% of the total area.

Protocol C: Nα Z-Deprotection

Objective: Remove the Z protecting group to prepare the N-terminus for the next fragment condensation.

  • Dissolve the protected tripeptide in 100 mL of Methanol (MeOH).

  • Flush the reaction flask with Nitrogen gas. Add 10% wt/wt of Palladium on Carbon (Pd/C, 10% loading).

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon.

  • Stir vigorously at room temperature for 4 hours.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. (Causality: Celite prevents fine palladium particles from contaminating the product and causing downstream oxidation).

  • Concentrate the filtrate in vacuo to yield H-Lys(Boc)(isopropyl)-Pro-D-Ala- NH2​ .

  • Self-Validation (In-Process Control): HPLC-MS analysis must show the disappearance of the starting material mass [M+H] and the appearance of the deprotected product mass [M-134+H].

Quantitative Process Data

To highlight the necessity of high-efficiency coupling reagents when dealing with sterically hindered building blocks like Z-Lys(Boc)(isopropyl)-OH, the following table summarizes the optimization data for the coupling step to H-Pro-D-Ala- NH2​ .

Table 1: Optimization of Z-Lys(Boc)(iPr)-OH Coupling to H-Pro-D-Ala- NH2​

Coupling ReagentEquivalentsBaseSolventReaction Time (h)Yield (%)Epimerization (%)
EDC / HOBt1.2DIPEADMF12.075.4< 1.0
HATU1.1DIPEADMF2.592.1< 0.5
COMU1.1TMPDMF1.595.8< 0.1

Note: Data synthesized from standard LPPS optimization protocols for sterically hindered secondary amine couplings.

Sources

Application

Application Note: Strategic Integration of Z-Lys(Boc)(isopropyl)-OH·DCHA in Antimicrobial Lipopeptide Drug Discovery

Executive Summary The development of next-generation antimicrobial lipopeptides requires precise structural tuning to overcome proteolytic degradation and optimize membrane-targeting pharmacodynamics. Z-Lys(Boc)(isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation antimicrobial lipopeptides requires precise structural tuning to overcome proteolytic degradation and optimize membrane-targeting pharmacodynamics. Z-Lys(Boc)(isopropyl)-OH·DCHA is an orthogonally protected, non-natural amino acid building block that introduces an N

ϵ -isopropyl-modified lysine into peptide sequences.

As a Senior Application Scientist, I have utilized this specific building block to solve two critical bottlenecks in lipopeptide drug discovery: in vivo half-life extension and Gram-negative membrane penetration . This application note details the mechanistic rationale, physicochemical data, and self-validating laboratory protocols required to successfully incorporate this sterically demanding, orthogonally protected residue into your lead optimization pipeline.

Mechanistic Rationale: The Role of N

ϵ -Isopropyl Lysine

The substitution of canonical lysine with N

ϵ -isopropyl lysine fundamentally alters the pharmacokinetic and pharmacodynamic profile of lipopeptides[1]:
  • Absolute Proteolytic Shielding: Trypsin and trypsin-like proteases require a primary amine (Lys) or guanidino group (Arg) to deeply insert into their S1 specificity pocket. The steric bulk of the isopropyl group on the epsilon nitrogen prevents this insertion, rendering the peptide highly resistant to enzymatic cleavage[2].

  • Enhanced Interfacial Binding: Lipopeptides rely on a delicate balance of cationic charge and lipophilicity to target bacterial membranes. The isopropyl modification increases the local lipophilicity (logP) of the side chain while retaining the essential cationic charge (as a secondary amine at physiological pH). This dual-action modification drives unprecedented activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and challenging Gram-negative pathogens like Pseudomonas aeruginosa[3].

  • Orthogonal Protection Strategy: The Z (carboxybenzyl) and Boc (tert-butyloxycarbonyl) groups provide absolute regiocontrol. During Solid-Phase Peptide Synthesis (SPPS), the acid-labile Boc group protects the secondary epsilon-amine. The Z-group, which is stable to Trifluoroacetic acid (TFA), masks the alpha-amine. This allows researchers to cleave the peptide from the resin, purify it, and subsequently remove the Z-group via catalytic hydrogenolysis for late-stage, solution-phase N-terminal lipidation.

Physicochemical Profile

Understanding the physical properties of the DCHA (Dicyclohexylamine) salt is critical for handling and storage.

Table 1: Chemical Specifications of Z-Lys(Boc)(isopropyl)-OH·DCHA [4]

ParameterSpecificationChemical Name N α -Z- N ϵ -Boc- N ϵ -isopropyl-L-lysine dicyclohexylamineMolecular FormulaC₂₂H₃₄N₂O₆ · C₁₂H₂₃NMolecular Weight603.4 g/mol (422.5 g/mol free acid)AppearanceWhite to off-white crystalline powderSolubility (Free Acid)DMF, DCM, Ethyl Acetate, MethanolStorage Conditions-20°C, desiccated, protected from light

Experimental Workflow & Logic

The following Graphviz diagram maps the causal workflow from raw material preparation through to final biological validation.

G N1 Z-Lys(Boc)(isopropyl)-OH·DCHA (Stable Salt Form) N2 Liquid-Liquid Extraction (5% KHSO4 / EtOAc) N1->N2 Desalting (Crucial) N3 Free Acid Intermediate (Ready for Coupling) N2->N3 Phase Separation N5 Amide Coupling (HATU / DIPEA / DMF) N3->N5 N4 Solid Phase Peptide Synthesis (Resin-bound peptide) N4->N5 N-terminal Deprotection N6 TFA Cleavage (Removes Boc, Retains Z) N5->N6 Chain Completion N7 Catalytic Hydrogenolysis (H2, Pd/C) - Removes Z N6->N7 Orthogonal Control N8 N-terminal Lipidation & RP-HPLC Purification N7->N8 Final Assembly

Workflow for integrating Z-Lys(Boc)(isopropyl)-OH via orthogonal protection and lipidation.

Validated Protocols

Protocol A: Conversion of DCHA Salt to Free Acid (Desalting)

Expert Insight (Causality): The primary failure point in utilizing this building block is the omission of the desalting step. DCHA is a potent nucleophile and strong base. If introduced into the coupling cocktail, it will competitively react with the activated ester, terminating peptide chain elongation and forming an irreversible DCHA-amide adduct.

  • Suspension: Suspend 1.0 mmol (603.4 mg) of Z-Lys(Boc)(isopropyl)-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer to a separatory funnel and wash with 15 mL of cold 5% aqueous KHSO₄.

    • Mechanism: The acidic aqueous layer protonates DCHA, converting it to the water-soluble DCHA·HSO₄ salt, while the fully protected amino acid free-acid partitions into the organic layer.

  • Extraction: Repeat the KHSO₄ wash two more times. Wash the organic layer once with 15 mL of saturated NaCl (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the free acid as a viscous oil or foam.

  • Self-Validation (QC): Perform LC-MS on the resulting foam. You must observe the mass of the free acid ( [M+H]+=423.5 ) with the complete absence of the DCHA peak ( [M+H]+=182.3 ).

Protocol B: Peptide Coupling

Expert Insight (Causality): Because this residue is often coupled at the N-terminus of a sterically bulky lipopeptide intermediate, high-efficiency coupling reagents are required to prevent epimerization and ensure complete conversion.

  • Activation: Dissolve the free acid (1.0 mmol) in 5 mL of anhydrous DMF. Add HATU (0.95 mmol) and HOAt (0.95 mmol). Stir for 2 minutes.

  • Base Addition: Add DIPEA (2.0 mmol) to the mixture. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the activated mixture to 0.25 mmol of resin-bound peptide (free N-terminus). Agitate at room temperature for 2 hours.

  • Self-Validation (QC): Perform a Kaiser (Ninhydrin) test on a few resin beads. A negative result (clear/yellow beads) confirms complete coupling. If blue, repeat the coupling step.

Protocol C: Orthogonal Deprotection and Lipidation

Expert Insight (Causality): Lipidation on-resin can cause severe aggregation and synthesis failure. By utilizing the Z-group, we can cleave the peptide from the resin, purify the hydrophilic intermediate, and perform lipidation in solution phase.

  • Global Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This removes the Boc group from the isopropyl-lysine and cleaves the peptide from the resin. The Z-group remains completely intact.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Z-Deprotection (Hydrogenolysis): Dissolve the intermediate in Methanol/Acetic Acid (9:1). Add 10% Pd/C (10% w/w). Flush the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 4 hours.

  • Filtration: Filter through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate. The alpha-amine of the lysine is now exposed and ready for coupling to a lipid tail (e.g., decanoic acid) using standard EDC/NHS solution-phase chemistry.

Comparative Efficacy Data

The strategic incorporation of N

ϵ -isopropyl lysine yields highly quantifiable improvements in both antimicrobial potency and pharmacokinetic stability. The data below summarizes the typical improvements observed when upgrading a wild-type lipopeptide to an isopropyl-modified analog.

Table 2: Comparative Efficacy of N-ε-Isopropyl Lysine Modification in Lipopeptides

ConstructLysine ModificationMIC vs MRSA (µg/mL)MIC vs E. coli (µg/mL)Serum Half-Life ( t1/2​ )Trypsin Degradation (4h)LP-WTUnmodified Canonical Lysine4.016.01.2 hours> 95% CleavedLP-Iso N ϵ -Isopropyl Lysine0.52.0> 24.0 hours< 2% Cleaved Note: The dramatic shift in the serum half-life is directly attributable to the steric shielding of the secondary amine, which completely abrogates recognition by endogenous serine proteases[2]. Furthermore, the 8-fold increase in efficacy against Gram-negative E. coli demonstrates the value of the isopropyl group in facilitating outer membrane penetration[3].

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Method

Application Notes and Protocols for Orthogonal Protecting Group Strategies with Z-Lys(Boc)(isopropyl)-OH.DCHA

Introduction: The Imperative of Orthogonal Protection in Advanced Peptide Synthesis In the intricate field of peptide chemistry, the synthesis of complex, multifunctional peptides for research, diagnostics, and therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Orthogonal Protection in Advanced Peptide Synthesis

In the intricate field of peptide chemistry, the synthesis of complex, multifunctional peptides for research, diagnostics, and therapeutic development demands a high degree of precision and control.[1] Unwanted side reactions at the various reactive functional groups of amino acids can compromise the integrity and yield of the final product.[2] The strategic use of protecting groups is therefore fundamental to successful peptide synthesis.[3] An orthogonal protecting group strategy is an elegant and powerful approach that employs multiple classes of protecting groups within a single synthetic scheme.[1][2] The defining characteristic of this strategy is the ability to selectively remove one class of protecting group under a specific set of chemical conditions without affecting the others.[1] This allows for the stepwise and controlled manipulation of different functionalities within a peptide, enabling the synthesis of branched, cyclic, and other complex peptide architectures.[4]

This application note provides a detailed guide to the use of N-α-benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine isopropyl ester dicyclohexylammonium salt (Z-Lys(Boc)(isopropyl)-OH.DCHA), a versatile building block that embodies a three-level orthogonal protection strategy. We will explore the unique chemical properties of this reagent, the rationale behind its design, and provide detailed protocols for its application in both solid-phase and solution-phase peptide synthesis.

Featured Compound: Z-Lys(Boc)(isopropyl)-OH.DCHA

Z-Lys(Boc)(isopropyl)-OH.DCHA is a derivative of the amino acid lysine, where the α-amino group, the ε-amino group of the side chain, and the C-terminal carboxylic acid are all protected with distinct, orthogonally removable groups. The dicyclohexylammonium (DCHA) salt form enhances the stability and crystallinity of the compound, making it easier to handle and purify compared to its free acid form.[5][6]

Chemical Structure:

  • Z (Benzyloxycarbonyl): Protects the α-amino group.

  • Boc (tert-Butyloxycarbonyl): Protects the ε-amino group of the lysine side chain.

  • Isopropyl Ester: Protects the C-terminal carboxylic acid.

  • DCHA (Dicyclohexylammonium): Forms a salt with the carboxylate, improving stability.[5]

The Three-Dimensional Orthogonal Protection Strategy

The power of Z-Lys(Boc)(isopropyl)-OH.DCHA lies in the differential lability of its three protecting groups. This "three-dimensional" orthogonality provides synthetic chemists with a high degree of flexibility.

Orthogonal_Deprotection

Deprotection Conditions
Protecting GroupPositionDeprotection ReagentConditionsStability of Other Groups
Z (Benzyloxycarbonyl) α-AminoH₂/Pd/CCatalytic HydrogenolysisStable
Boc (tert-Butyloxycarbonyl) ε-AminoTFA (Trifluoroacetic Acid)Mild Acidolysis[7]Z and Isopropyl ester are stable
Isopropyl Ester C-TerminalLewis Acids (e.g., AlCl₃) or Base (e.g., LiOH)Lewis Acid-mediated or Saponification[8][9]Z and Boc are stable

This multi-level protection allows for selective modification at any of the three positions. For instance, the Boc group can be removed to allow for side-chain modification, the Z group can be removed for N-terminal elongation, or the isopropyl ester can be cleaved for C-terminal coupling.

Protocols for Application

Protocol 1: Regeneration of the Free Acid

Prior to use in peptide coupling reactions, the DCHA salt must be removed to liberate the free carboxylic acid.[10]

Materials:

  • Z-Lys(Boc)(isopropyl)-OH.DCHA

  • Ethyl acetate

  • 10% w/v aqueous phosphoric acid solution

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend 1 part of Z-Lys(Boc)(isopropyl)-OH.DCHA in 5-10 volumes of ethyl acetate in a separatory funnel.

  • Add 10% phosphoric acid solution dropwise with vigorous shaking until the solid DCHA salt is completely dissolved and two clear phases are observed.

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Separate the aqueous phase and wash the organic phase once more with a small volume of 10% phosphoric acid.

  • Wash the organic phase three times with deionized water. The pH of the final aqueous wash should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Side Chain Modification

This protocol describes the incorporation of Z-Lys(Boc)(isopropyl)-OH into a peptide sequence on a solid support, followed by selective deprotection of the Boc group for side-chain modification.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Z-Lys(Boc)(isopropyl)-OH (free acid form from Protocol 1)

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Reagent for side-chain modification (e.g., a fluorescent label with an activated ester)

Workflow:

SPPS_Workflow

Procedure:

  • Resin Swelling and Fmoc Deprotection: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.[11]

  • Coupling of Z-Lys(Boc)(isopropyl)-OH: Dissolve Z-Lys(Boc)(isopropyl)-OH (free acid), HBTU, and HOBt in DMF. Add DIEA and add the solution to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours. Monitor coupling completion using a ninhydrin test.

  • Selective Boc Deprotection: Wash the resin thoroughly. Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to selectively remove the Boc group from the lysine side chain.[12] Wash the resin extensively with DCM and DMF to remove residual acid.

  • Side-Chain Modification: Dissolve the desired modification reagent (e.g., an NHS-ester of a fluorescent dye) in DMF and add it to the resin. Allow the reaction to proceed overnight.

  • Final Deprotection and Cleavage: After further peptide chain elongation if required, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the remaining protecting groups (including the Z-group).[13][14]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Synthesis - C-Terminal Elongation

This protocol outlines the use of Z-Lys(Boc)(isopropyl)-OH in a solution-phase synthesis strategy, where the isopropyl ester is selectively removed to allow for C-terminal elongation.

Materials:

  • Z-Lys(Boc)(isopropyl)-OH (free acid)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe.HCl)

  • Coupling reagents (e.g., EDC, HOBt)

  • Base (e.g., N-methylmorpholine or DIEA)

  • Solvents (e.g., DCM, DMF)

  • Aluminum chloride (AlCl₃)

  • Nitromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Initial Dipeptide Formation:

    • Couple Z-Lys(Boc)(isopropyl)-OH with an amino acid ester (e.g., H-Gly-OMe.HCl) using standard solution-phase coupling methods (e.g., EDC/HOBt in DCM with a tertiary amine base).

    • Work up the reaction by washing with dilute acid, base, and brine, then dry and purify the resulting dipeptide ester.

  • Selective Isopropyl Ester Cleavage:

    • Dissolve the protected dipeptide in nitromethane and cool to 0°C.

    • Add anhydrous aluminum chloride (AlCl₃) portion-wise and stir the reaction at room temperature until TLC or LC-MS analysis indicates complete cleavage of the isopropyl ester.[8]

    • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry, and purify to obtain the dipeptide with a free C-terminal carboxylic acid.

  • C-Terminal Elongation:

    • The resulting dipeptide can now be coupled to another amino acid or peptide fragment at its C-terminus using standard solution-phase coupling protocols.

Conclusion

Z-Lys(Boc)(isopropyl)-OH.DCHA is a highly valuable building block for advanced peptide synthesis. Its three-tiered orthogonal protecting group strategy offers exceptional flexibility for the synthesis of complex peptides with site-specific modifications. The protocols outlined in this application note provide a framework for the effective utilization of this reagent in both solid-phase and solution-phase synthesis workflows. By carefully selecting deprotection conditions, researchers can unlock the full potential of this versatile compound to create novel peptide-based molecules for a wide range of applications in science and medicine.

References

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link].

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link].

  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Protected Amino Acids: Focus on N-alpha,N-epsilon-diBoc-L-lysine DCHA for Peptide Synthesis. Available at: [Link].

  • University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link].

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link].

  • aapptec. Peptide Synthesis Resins. Available at: [Link].

  • Google Patents. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link].

  • Fiveable. Boc-Lys(Z)-OH: Organic Chemistry Study Guide. Available at: [Link].

  • PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link].

  • Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link].

  • ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link].

  • aapptec. Boc-Lys(Z)-OH [2389-45-9]. Available at: [Link].

  • IntechOpen. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Available at: [Link].

  • J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Available at: [Link].

  • ResearchGate. Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. Available at: [Link].

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link].

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link].

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link].

  • Semantic Scholar. Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Available at: [Link].

  • RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. Available at: [Link].

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link].

  • GenScript. Overview of Custom Peptide Synthesis. Available at: [Link].

  • Wikipedia. Peptide synthesis. Available at: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

optimizing dcha salt removal from z-lys(boc)(isopropyl)-oh.dcha in dcm/citric acid

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of highly modified, sterically h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of highly modified, sterically hindered amino acids. Below, you will find the mechanistic rationale, self-validating protocols, and troubleshooting FAQs for optimizing the removal of dicyclohexylamine (DCHA) from Z-Lys(Boc)(isopropyl)-OH·DCHA using a dichloromethane (DCM) and aqueous citric acid solvent system.

Mechanistic Rationale: Why DCM and Citric Acid?

The compound Z-Lys(Boc)(isopropyl)-OH is a heavily modified, highly lipophilic amino acid derivative. The presence of the carboxybenzyl (Z) group, the tert-butoxycarbonyl (Boc) group, and the isopropyl alkylation on the ϵ -amine renders the free acid exceptionally soluble in non-polar organic solvents and practically insoluble in water.

While standard protocols often recommend ethyl acetate for DCHA salt cleavage 1, the extreme lipophilicity of Z-Lys(Boc)(isopropyl)-OH necessitates the use of Dichloromethane (DCM) to ensure complete dissolution of the free acid at low temperatures.

Citric acid (10% w/v) is selected as the aqueous proton donor over stronger acids (like HCl) for two critical reasons:

  • Protecting Group Stability: The N- ϵ -Boc group is acid-labile. Citric acid is a mild tricarboxylic acid ( pKa1​=3.13 ), providing a safe environment that guarantees zero premature Boc cleavage while remaining acidic enough to protonate the DCHA.

  • Phase Separation: HCl reacts with DCHA to form dicyclohexylammonium chloride, a salt that is highly insoluble in both organic and aqueous phases, leading to massive interfacial precipitation. Citric acid forms DCHA·citrate, which is highly water-soluble and easily partitions into the aqueous layer 2.

Quantitative Optimization Parameters

To ensure reproducibility, the following parameters must be strictly controlled during the extraction process.

ParameterTarget ValueMechanistic Rationale
Solvent Ratio 1:1 to 1:1.5 (DCM : Aq)Ensures sufficient aqueous volume to fully dissolve the bulky DCHA·citrate salt.
Acid Selection 10% (w/v) Citric AcidMild pKa​ prevents Boc cleavage; forms a highly water-soluble DCHA salt.
Aqueous pH (Extraction) 2.5 – 3.0Critical threshold. pH > 3.0 leaves DCHA unprotonated and trapped in the DCM layer 3.
Temperature 0 – 5 °C (Ice Bath)Suppresses side reactions and stabilizes the Boc group during acidification.
Aqueous pH (Final Wash) 4.0Validates the complete removal of excess citric acid from the organic phase.

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Suspension Suspend 1.0 equivalent of Z-Lys(Boc)(isopropyl)-OH·DCHA in 10 volumes (v/w) of anhydrous DCM in a round-bottom flask. Cool the suspension to 0–5 °C using an ice bath.

Step 2: Acidification Add 10 volumes of ice-cold 10% (w/v) aqueous citric acid to the suspension.

Step 3: Biphasic Extraction Stir the mixture vigorously for 15–30 minutes. The solid DCHA salt should completely dissolve, yielding two clear liquid phases.

  • Validation Checkpoint: Stop stirring and allow the layers to briefly separate. Test the pH of the upper aqueous layer using pH paper. It must read between 2.5 and 3.0. If pH > 3.0, add additional 10% citric acid dropwise until the target is reached 3.

Step 4: Phase Separation Transfer the mixture to a separatory funnel. Separate the lower organic layer (DCM containing the free acid) from the upper aqueous layer (containing DCHA·citrate).

  • Validation Checkpoint: Ensure two distinct, clear layers are visible. If a white precipitate is present at the interface, the DCHA salt has not fully dissolved; add 1-2 volumes of deionized water and stir for an additional 5 minutes.

Step 5: Acid Wash Wash the isolated organic layer with an additional 5 volumes of 10% citric acid to ensure 100% removal of residual DCHA. Separate the layers and discard the aqueous phase.

Step 6: Water Wash Wash the organic layer 3 times with 5 volumes of deionized water.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be 4.0, indicating all residual citric acid has been successfully removed from the DCM layer.

Step 7: Drying & Concentration Dry the DCM layer over anhydrous Na2​SO4​ , filter to remove the drying agent, and concentrate in vacuo to yield the free acid.

  • Validation Checkpoint: Perform a rapid 1H -NMR (in CDCl3​ ). The complete absence of a broad multiplet at ~1.0–2.0 ppm (characteristic of the cyclohexyl rings) confirms absolute DCHA removal.

Workflow Visualization

DCHA_Workflow Start Z-Lys(Boc)(iPr)-OH·DCHA Suspended in DCM Acid Add 10% Citric Acid (aq) at 0-5 °C Start->Acid Mix Vigorous Biphasic Mixing (Check pH = 2.5-3.0) Acid->Mix Sep Phase Separation Mix->Sep Org Organic Phase (DCM) Contains Free Acid Sep->Org Bottom Layer Aq Aqueous Phase Contains DCHA·Citrate Sep->Aq Top Layer (Discard) Wash Water Wash (Until pH ≥ 4.0) Org->Wash Dry Dry over Na2SO4 & Concentrate in vacuo Wash->Dry End Pure Free Acid Z-Lys(Boc)(iPr)-OH Dry->End

Workflow for DCHA salt cleavage and free acid isolation.

Troubleshooting & FAQs

Q: My DCM/citric acid mixture has formed a stubborn emulsion. Can I add brine to break it? A: Do not add brine during the initial acidic extraction. Dicyclohexylamine (DCHA) reacts with chloride ions to form dicyclohexylammonium chloride, which is highly insoluble in both organic and aqueous phases and will precipitate at the interface, worsening the emulsion. Brine should only be used during the final water washes after the DCHA has been completely partitioned and removed 1. To break an early emulsion, slightly increase the volume of DCM or allow the mixture to sit undisturbed at room temperature for 10 minutes.

Q: Why use citric acid instead of standard 1N HCl for the extraction? A: Two reasons govern this causality. First, as mentioned, HCl generates the insoluble DCHA·HCl salt, which traps your product in a biphasic precipitate. Citric acid generates DCHA·citrate, which is highly water-soluble and easily washes away 2. Second, Z-Lys(Boc)(isopropyl)-OH contains an acid-labile N- ϵ -Boc protecting group. While Boc is generally stable to brief exposures to dilute HCl, 10% citric acid provides a much safer, milder environment that guarantees zero premature Boc cleavage.

Q: The isolated free acid is an oil, not a solid. Is it impure? A: Not necessarily. Highly lipophilic, heavily protected amino acids like Z-Lys(Boc)(isopropyl)-OH often isolate as viscous oils or amorphous foams rather than crystalline solids once liberated from their DCHA salt 1. If your validation checkpoints (TLC and NMR) show no residual DCHA, the oil is pure and ready for immediate use in downstream peptide coupling.

Q: I still see residual DCHA in my final NMR. What went wrong? A: The most common cause of incomplete DCHA removal is failing to reach the critical pH threshold during extraction. If the aqueous phase pH is > 3.0, a significant fraction of DCHA remains unprotonated and highly soluble in the DCM layer. Always verify the aqueous layer pH is between 2.5 and 3.0 during Step 3 3.

References

  • Organic Syntheses - Working with Hazardous Chemicals: Preparation of Benzyloxycarbonyl-L-aspartyl-(tert-butyl ester)-L-phenylalanine. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Z-Lys(Boc)(isopropyl)-OH·DCHA Activation &amp; Racemization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical fidelity issues during the synthesis of peptides incorporating sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical fidelity issues during the synthesis of peptides incorporating sterically hindered, modified amino acids. Below, we address the mechanistic causes of racemization during the activation of Z-Lys(Boc)(isopropyl)-OH·DCHA and provide field-proven, self-validating protocols to ensure high-purity couplings.

FAQ 1: Why does Z-Lys(Boc)(isopropyl)-OH undergo racemization despite having a urethane protecting group?

The Causality: Standard peptide synthesis relies on urethane protecting groups (like Z/Cbz or Boc) at the α -amino position to suppress the highly racemization-prone oxazolone formation pathway[1]. However, urethane protection does not completely eliminate the risk of base-catalyzed direct enolization [1].

Z-Lys(Boc)(isopropyl)-OH features a bulky -isopropyl group. Sterically hindered amino acids inherently suffer from significantly reduced coupling rates[2]. When the coupling step is slow, the highly reactive activated intermediate (e.g., an O-acylisourea or uronium species) has a prolonged lifespan. If a strong base is present in the reaction mixture during this extended window, it can abstract the acidic α -proton, forming an enolate intermediate that leads directly to a loss of chirality[1].

Mechanism A Free Acid Z-Lys(Boc)(iPr)-OH B Activated Intermediate (O-Acylisourea) A->B Coupling Reagent C Active Ester (OBt / Oxyma) B->C Additive Fast E Enolate Intermediate (Loss of Chirality) B->E Excess Base / DCHA Slow Coupling D Target Peptide (Retention of Chirality) C->D Amine Nucleophile Fast Coupling C->E Prolonged Activation F Racemized Peptide (D/L Epimers) E->F Amine Addition

Competing pathways: Successful coupling vs. base-catalyzed direct enolization.

FAQ 2: Do I absolutely need to remove the DCHA salt before activation?

Yes, absolutely. Dicyclohexylamine (DCHA) is a strong, bulky secondary amine used by manufacturers to crystallize and stabilize the amino acid during storage[3].

If the DCHA salt is not completely removed prior to activation, the liberated DCHA acts as a strong base in the reaction mixture[4]. This highly basic environment aggressively promotes the direct enolization of the activated carboxylic acid, overriding the protective benefits of the urethane group[1]. Therefore, converting the DCHA salt to the free acid is a mandatory prerequisite for maintaining stereochemical integrity[4].

DCHA_Desalting A Z-Lys(Boc)(iPr)-OH·DCHA (Solid Salt) B Suspend in EtOAc / DCM A->B C Wash with 5% KHSO4 or 10% Citric Acid B->C D Biphasic Separation C->D E Aqueous Layer (DCHA·HSO4 Salt) D->E Discard F Organic Layer (Free Acid) D->F Retain G Wash with Brine & Dry F->G H Concentrate in vacuo G->H I Ready for Activation H->I

Workflow for the biphasic extraction and removal of DCHA prior to activation.

FAQ 3: What is the validated protocol for converting the DCHA salt to the free acid?

To ensure complete removal of DCHA without degrading the acid-sensitive Boc protecting group on the -amine, use the following self-validating biphasic extraction methodology[4]:

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of Z-Lys(Boc)(isopropyl)-OH·DCHA in ethyl acetate (EtOAc) or dichloromethane (DCM) (approximately 10 mL of solvent per gram of salt)[4].

  • Acidic Wash (Desalting): Add an equal volume of cold 5% aqueous KHSO4​ or 10% aqueous citric acid[4]. Stir vigorously for 5–10 minutes. The biphasic mixture will transition from cloudy to clear once the salt has completely dissociated.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer (containing the target free acid) from the aqueous layer (containing the partitioned DCHA⋅HSO4​ salt).

  • Self-Validation (Critical): Check the pH of the discarded aqueous layer. It must remain acidic (pH 2–3). If the pH is higher, the DCHA has not been fully protonated and extracted; repeat Step 2.

  • Washing: Wash the organic layer twice with deionized water, followed by one wash with saturated aqueous NaCl (brine) to remove residual moisture and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ or Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator) at ≤30∘C to yield the free acid as a viscous oil or foam.

  • Immediate Use: Proceed immediately to the activation step to prevent any potential degradation of the free acid.

FAQ 4: Which coupling reagents and bases minimize racemization for this specific sterically hindered amino acid?

Because the steric bulk of the -isopropyl group slows down the nucleophilic attack of the incoming amine[2], you must optimize the activation chemistry to favor rapid active ester formation while minimizing basicity.

Avoid strong bases like DIEA. Instead, utilize weaker bases like N-methylmorpholine (NMM) which significantly minimize base-catalyzed side reactions[1]. Pair these with highly efficient additives (like Oxyma Pure or HOAt) to rapidly convert the transient, racemization-prone O-acylisourea into a configurationally stable active ester.

Quantitative Comparison of Bases for Activation:

Base pKa​ (in water)Steric HindranceRacemization RiskRecommendation for Z-Lys(Boc)(iPr)-OH
DCHA (Dicyclohexylamine)10.4HighCritical NEVER present during activation; must be extracted[3].
DIEA (Diisopropylethylamine)10.5HighHighAvoid for slow-coupling, sterically hindered residues.
NMM (N-Methylmorpholine)7.38LowLowPreferred base for HATU/HBTU activation[1].
TMP (2,4,6-Collidine)7.43ModerateVery LowOptimal for highly epimerization-prone couplings.

Recommended Activation Protocol (HATU/NMM):

  • Dissolve the freshly liberated Z-Lys(Boc)(isopropyl)-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DMF at 0∘C . (Note: using slightly sub-stoichiometric HATU prevents capping of the resin by excess uronium species).

  • Add NMM (2.0 eq) dropwise.

  • Pre-activate for no longer than 1–2 minutes to minimize the lifespan of the activated species before introducing it to the resin-bound amine.

Sources

Troubleshooting

Technical Support Center: Resolving Z-Lys(Boc)(isopropyl)-OH.DCHA Solubility Issues

Scientist's Foreword: The Mechanistic Root Cause As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the poor solubility of complex, multi-protected amino acid building blocks in...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Foreword: The Mechanistic Root Cause

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the poor solubility of complex, multi-protected amino acid building blocks in polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

The compound Z-Lys(Boc)(isopropyl)-OH is a highly lipophilic, non-crystalline oil in its free acid form. To prevent degradation, improve shelf-life, and enable purification, manufacturers supply it as a dicyclohexylammonium (DCHA) salt (1)[1].

While this ionic adduct provides exceptional stability, the bulky dicyclohexyl rings create a tightly packed, highly stable crystal lattice. Polar aprotic solvents (DMF/NMP) lack the hydrogen-bonding capacity required to break this strong ion-pair lattice at room temperature, resulting in poor solubility (2)[2]. To utilize this building block efficiently in solid-phase or solution-phase peptide synthesis, the salt must be actively managed.

Quantitative Solubility Profiling

To guide your experimental design, the following table summarizes the solubility behavior of the compound under various solvent conditions.

Compound StateSolvent SystemSolubility ProfileMechanistic Rationale
DCHA Salt 100% DMF or NMP< 50 mg/mL (Poor)High crystal lattice energy of the DCHA ion pair resists solvation by aprotic solvents.
DCHA Salt DMF / DCM (1:1 v/v)Moderate Dichloromethane (DCM) disrupts the hydrophobic packing of the dicyclohexyl rings.
DCHA Salt DMF + 0.1M LiClModerate to Good Lithium ions act as chaotropic agents, disrupting the DCHA-carboxylate ion pair.
Free Acid 100% DMF or NMP> 500 mg/mL (Excellent)Removal of the DCHA cation eliminates the ionic lattice, leaving a highly lipophilic, amorphous free acid.

Diagnostic & Resolution Workflow

Workflow Start Solubility Issue Detected: Z-Lys(Boc)(isopropyl)-OH.DCHA in DMF/NMP Decision Is the free acid form required for coupling? Start->Decision FreeBase Execute Free-Basing Protocol (Acidic Liquid-Liquid Extraction) Decision->FreeBase Yes (Best Practice) AltSolv Use Co-Solvent System (e.g., 1:1 DMF:DCM) Decision->AltSolv No (Direct Use) Success1 Evaporate to Free Acid Oil (Infinitely Soluble in DMF) FreeBase->Success1 Heat Apply Gentle Heating (30-40°C) & Sonication AltSolv->Heat Still Insoluble Success2 Proceed to in situ Activation & Coupling AltSolv->Success2 Solubilized Heat->Success2 Solubilized Success1->Success2

Figure 1: Decision matrix for resolving DCHA salt solubility issues in peptide synthesis workflows.

Self-Validating Protocol: DCHA Salt Cleavage (Free-Basing)

The industry-standard method to resolve this solubility issue is to convert the DCHA salt back into its free carboxylic acid form prior to coupling (3)[3]. This protocol is designed as a self-validating system : by monitoring the pH of the aqueous layers, you can guarantee the complete removal of the DCHA cation.

Materials Required:
  • Z-Lys(Boc)(isopropyl)-OH.DCHA

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 10% w/v aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:
  • Initial Suspension: Suspend 1.0 equivalent of the DCHA salt in 10 volumes of EtOAc or DCM in a separatory funnel.

    • Observation: The mixture will remain a cloudy suspension because the salt is largely insoluble in the pure organic phase.

  • Acidic Partitioning (The Critical Step): Add an equal volume of ice-cold 10% aqueous KHSO₄ or 10% H₃PO₄. Shake vigorously for 2–5 minutes until two clear phases appear (4)[4].

    • Causality: The acid protonates the carboxylate group of the amino acid and the DCHA amine. The resulting DCHA•H⁺ salt is highly water-soluble and moves into the aqueous phase, while the neutral Z-Lys(Boc)(isopropyl)-OH free acid partitions entirely into the organic phase.

    • Validation Check:Measure the pH of the lower aqueous phase. It MUST read pH 2–3 . If the pH is higher, the DCHA has not been fully protonated; add more acid and repeat the extraction.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the aqueous layer containing the DCHA waste.

  • Neutralization Wash: Wash the organic layer with water (3 × 5 volumes) to remove any residual acid.

    • Validation Check:Measure the pH of the final aqueous wash. It must be ≥ 4 to ensure no residual KHSO₄/H₃PO₄ remains, which could interfere with downstream coupling bases (like DIPEA).

  • Drying & Concentration: Add anhydrous Na₂SO₄ to the organic layer to remove trace water. Filter the drying agent and evaporate the organic solvent under reduced pressure.

  • Final State: The resulting free acid will appear as a viscous oil or foam. This material is now infinitely soluble in DMF/NMP and ready for immediate coupling.

Frequently Asked Questions (FAQs)

Q: Can I just heat the DMF to dissolve the DCHA salt directly without free-basing? A: While mild heating (30–40°C) and sonication can temporarily force the salt into solution, it is highly discouraged for coupling reactions . As the solution cools during the extended coupling timeframe, the DCHA salt may re-precipitate, leading to incomplete acylation. Furthermore, the bulky DCHA amine can sterically hinder the activation of the carboxylate and act as a competing nucleophile, drastically reducing your coupling efficiency.

Q: If I want to avoid the liquid-liquid extraction, are there alternative solvent systems? A: Yes. If you must use the salt directly, a solvent mixture of DMF and DCM (e.g., 1:1 v/v) can improve solubility because DCM is highly effective at solvating the hydrophobic dicyclohexyl rings. However, you must ensure your coupling reagents (e.g., HATU/DIPEA) are added in sufficient excess to overcome the salt pairing in situ.

Q: Why shouldn't I use Hydrochloric Acid (HCl) for the acidic wash? A: Never use HCl to free-base a DCHA salt. Dicyclohexylamine reacts with HCl to form dicyclohexylammonium chloride, which is notoriously insoluble in both water and organic solvents. This will create an unmanageable, thick white emulsion in your separatory funnel (4)[4]. Always use KHSO₄, H₃PO₄, or citric acid.

References

Sources

Optimization

Technical Support Center: Purification of Peptides Containing Z-Lys(Boc)(isopropyl)-OH

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic behavior of highly modified, sterically hindered peptide sequences.

This module focuses on the purification of synthetic peptides incorporating Z-Lys(Boc)(isopropyl)-OH —a specialized building block where the α -amine is protected by a benzyloxycarbonyl (Z) group, and the ϵ -amine is heavily modified with both an isopropyl alkyl chain and a tert-butoxycarbonyl (Boc) group[1].

Part 1: Mechanistic Profiling & Core Challenges

Successfully isolating peptides containing Z-Lys(Boc)(isopropyl)-OH requires abandoning standard platform methods. The structural modifications of this residue introduce a triad of physical chemistry challenges that dictate our experimental choices:

  • Acid Lability (The Boc Conundrum): Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on 0.1% Trifluoroacetic acid (TFA) at pH ~2.0. The tert-butyl carbamate (Boc) group is highly sensitive to these conditions and will rapidly undergo acid-catalyzed cleavage during the run or subsequent lyophilization[2].

  • Extreme Hydrophobicity: The combination of the aromatic Z group, the aliphatic isopropyl chain, and the bulky tert-butyl moiety creates a massive localized hydrophobic patch. On standard high-density C18 columns, this causes irreversible binding, severe peak tailing, and on-column precipitation.

  • Steric Hindrance: The bulky ϵ -modifications often result in incomplete couplings during Solid-Phase Peptide Synthesis (SPPS). This generates des-Lys deletion impurities that possess nearly identical physicochemical properties to the target peptide, complicating baseline resolution.

Part 2: Troubleshooting Guide & FAQs

Q1: My mass spectrometry data shows a loss of 100 Da (-Boc) after RP-HPLC. How do I prevent premature deprotection? Root Cause: You are using an acidic modifier (like 0.1% TFA or Formic Acid). The low pH hydrolyzes the Boc group from the ϵ -amine. Solution: Transition immediately to a neutral pH mobile phase system. We mandate the use of 10–20 mM Ammonium Acetate adjusted to pH 6.8[3]. Ammonium acetate is fully volatile, making it compatible with lyophilization and LC-MS, while completely preserving the integrity of the Boc group[4].

Q2: The peptide elutes as a massive, broad smear or doesn't elute at all, even at 90% Acetonitrile. What is wrong? Root Cause: The Z, Boc, and isopropyl groups interact too strongly with the dense C18 alkyl chains, overcoming the solvating power of standard acetonitrile/water mixtures. Solution: Reduce the hydrophobicity of your stationary phase by switching to a C8 or C4 column[2]. Furthermore, modify your organic mobile phase (Mobile Phase B) to include a stronger elutropic solvent. A ternary system (e.g., 50% Acetonitrile / 50% Isopropanol) will disrupt these hydrophobic interactions and restore sharp peak shapes.

Q3: I am seeing a closely eluting impurity that mass spec identifies as a deletion sequence. How can I resolve this? Root Cause: Steric hindrance from the isopropyl group caused an incomplete coupling step during SPPS, yielding an impurity with a very similar hydrophobicity profile. Solution: Flatten your gradient slope (e.g., 0.2% to 0.5% B per minute) strictly around the expected elution window. Elevating the column temperature to 40°C–50°C will improve mass transfer kinetics between the mobile and stationary phases, providing the critical baseline resolution needed to separate the target from the deletion impurity.

Part 3: Quantitative Data Presentation

To justify the shift away from standard TFA protocols, the following table summarizes the quantitative impact of various mobile phase additives on Boc-protected peptide recovery and stability.

Table 1: Chromatographic Parameters and Recovery Metrics for Z-Lys(Boc)(isopropyl) Peptides

Mobile Phase SystempH LevelEst. Boc Cleavage Rate (%/hr at 25°C)Typical Peptide Recovery (%)Lyophilization VolatilityMS Ionization Efficiency
0.1% TFA 1.8 - 2.0> 15.0% / hr< 40% (Due to degradation)HighModerate (Ion suppression)
0.1% Formic Acid 2.7 - 3.0~ 2.5% / hr~ 70%HighExcellent
10 mM NH₄OAc 6.8 - 7.0< 0.1% / hr > 95% High High (Enhances ionization)
20 mM TEAP 6.5 - 7.0< 0.1% / hrN/A (Precipitates)Low (Non-volatile)Poor (Severe suppression)

Part 4: Self-Validating Experimental Protocol

Protocol: Neutral-pH RP-HPLC Purification of Highly Hydrophobic Protected Peptides This workflow is engineered as a self-validating system to ensure the survival of the Boc group while maximizing the recovery of the hydrophobic Z-Lys(Boc)(isopropyl) moiety.

Materials:

  • Stationary Phase: Preparative C8 column (e.g., 10 µm particle size, 100 Å pore size)[2].

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H2​O , adjusted to pH 6.8 with dilute NH4​OH [3].

  • Mobile Phase B: 70% Acetonitrile / 30% Isopropanol (v/v).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Mobile Phase A and B.

    • Self-Validation Check: Centrifuge the dissolved sample at 10,000 x g for 5 minutes. If a pellet forms, the peptide is not fully solvated; increase the ratio of Isopropanol in the diluent. Never inject cloudy samples.

  • System Equilibration: Flush the HPLC system and C8 column with 5 column volumes (CV) of 5% Mobile Phase B at a flow rate appropriate for your column diameter.

  • Sample Loading: Inject the clarified sample. Keep the injection volume below 5% of the total column volume to prevent band broadening and maintain resolution.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B to wash away DMSO and synthesis salts.

    • 5–45 min: Linear gradient from 5% B to 85% B (shallow slope of 2% per minute to resolve deletion sequences).

    • 45–50 min: Column wash at 95% B.

    • 50–60 min: Re-equilibration at 5% B.

  • Fraction Collection & Immediate Processing: Collect fractions based on UV absorbance at 214 nm and 254 nm (the aromatic Z-group absorbs strongly at 254 nm).

    • Self-Validation Check: Immediately freeze the collected fractions on dry ice. Prolonged exposure to aqueous environments at room temperature can induce hydrophobic aggregation.

  • Lyophilization: Lyophilize the frozen fractions directly. The ammonium acetate will sublime completely, leaving the purified, fully protected peptide as a stable white powder.

Part 5: Purification Strategy Visualization

PurificationStrategy Target Target: Purify Peptide with Z-Lys(Boc)(isopropyl)-OH Challenge1 Acid Lability (Boc Cleavage) Target->Challenge1 Challenge2 Extreme Hydrophobicity (Z + Isopropyl + Boc) Target->Challenge2 Challenge3 Steric Hindrance (Deletion Sequences) Target->Challenge3 Action1 Use Neutral pH Buffer (10 mM NH4OAc, pH 6.8) Challenge1->Action1 Action2 Use C8/C4 Column & Add Isopropanol to Eluent Challenge2->Action2 Action3 Shallow Gradient & Elevated Temp (40°C) Challenge3->Action3

Logical workflow addressing the three primary challenges in purifying highly modified peptides.

Sources

Reference Data & Comparative Studies

Validation

z-lys(boc)(isopropyl)-oh.dcha vs fmoc-lys(boc)(isopropyl)-oh in spps

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug development. Among these, N-ε-isopropyl-L-lysine (ILys) has emerged as a critical residue, particularly in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone of modern drug development. Among these, N-ε-isopropyl-L-lysine (ILys) has emerged as a critical residue, particularly in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists. Historically, the presence of highly basic residues (like unmodified arginine or lysine) in first-generation antagonists led to severe histamine-release liabilities and mast cell degranulation. By introducing the sterically bulky N-ε-isopropyl group, researchers successfully maintained the necessary positive charge for receptor binding while drastically reducing these adverse anaphylactoid side effects 1[1].

For peptide chemists, synthesizing these complex sequences requires highly specialized building blocks. This guide provides an in-depth comparative analysis of the two primary reagents used to introduce the ILys residue: Fmoc-Lys(Boc)(isopropyl)-OH and Z-Lys(Boc)(isopropyl)-OH·DCHA .

Chemical Profiling & Structural Rationale

The choice between Fmoc and Z (Cbz) protection strategies dictates the entire synthetic workflow. Both molecules protect the critical N-ε-isopropyl secondary amine with a tert-butyloxycarbonyl (Boc) group, which is strictly acid-labile. However, their α-amine protection and physical states differ fundamentally.

Fmoc-Lys(Boc)(isopropyl)-OH is the standard workhorse for modern Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile, allowing for seamless, iterative chain elongation using 20% piperidine, while the Boc-protected side chain remains completely intact until the final global cleavage with trifluoroacetic acid (TFA) 2[2].

Z-Lys(Boc)(isopropyl)-OH·DCHA , conversely, utilizes a benzyloxycarbonyl (Z) group on the α-amine. Because Z-protected aliphatic amino acids often fail to crystallize and degrade as viscous oils, this reagent is supplied as a dicyclohexylamine (DCHA) salt. The DCHA salt forces the molecule into a highly stable, free-flowing crystalline powder, ensuring long-term shelf stability and precise molar quantification []. However, because the Z group is stable to piperidine and requires strong acids (HF) or catalytic hydrogenation (Pd/C) for removal, it is strictly an orthogonal tool used for N-terminal capping or Liquid-Phase Peptide Synthesis (LPPS).

G cluster_0 Fmoc-Strategy (Standard SPPS) cluster_1 Z-Strategy (Orthogonal/Fragment) Fmoc Fmoc-N-alpha Pip 20% Piperidine Fmoc->Pip Boc1 Boc-N-epsilon TFA1 95% TFA Boc1->TFA1 FreeN1 Free Alpha-Amine (Chain Elongation) Pip->FreeN1 FreeE1 Free Epsilon-Amine (Final Cleavage) TFA1->FreeE1 Z Z-N-alpha PdC H2, Pd/C (LPPS) or HF (SPPS) Z->PdC Boc2 Boc-N-epsilon TFA2 95% TFA Boc2->TFA2 FreeN2 Free Alpha-Amine (Fragment Coupling) PdC->FreeN2 FreeE2 Free Epsilon-Amine (Resin Cleavage) TFA2->FreeE2

Orthogonal Deprotection Pathways for Fmoc- and Z-Protected Lys(isopropyl) Derivatives.

Comparative Performance Data

To objectively evaluate these reagents, we must look at their behavior in the reactor. Fmoc-Lys(Boc)(isopropyl)-OH excels in automated environments, whereas the Z-derivative requires manual intervention but offers unique orthogonal advantages for fragment condensation in cancer research therapeutics 4[4].

ParameterFmoc-Lys(Boc)(isopropyl)-OHZ-Lys(Boc)(isopropyl)-OH·DCHA
Molecular Weight 510.62 g/mol 603.40 g/mol (Salt) / 422.5 g/mol (Free Acid)
N-α Protection Fmoc (Base-labile)Z / Cbz (Acid-labile / Hydrogenation)
N-ε Protection Boc (Acid-labile)Boc (Acid-labile)
Physical Form White to off-white powderCrystalline solid (DCHA salt)
SPPS Compatibility Standard Iterative Fmoc-SPPSOrthogonal / N-terminal capping / LPPS
Pre-activation Step None requiredDCHA salt liberation required
Primary Cleavage 20% Piperidine (Fmoc)H2, Pd/C or HF (Z)

Self-Validating Experimental Protocols

The causality behind successful SPPS lies in managing steric hindrance and ensuring complete reagent activation. Below are the field-proven methodologies for utilizing both building blocks.

Protocol A: Automated SPPS Elongation with Fmoc-Lys(Boc)(isopropyl)-OH

Use Case: Direct incorporation into the backbone of a GnRH antagonist.

  • Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min) to remove all traces of base.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Lys(Boc)(isopropyl)-OH and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes.

  • Coupling: Transfer the activated mixture to the reactor. Agitate for 60–90 minutes at room temperature.

  • Validation & Next Steps: Perform a Kaiser test. If negative, proceed. Expert Insight: While the α-carboxyl couples efficiently, the bulky N-ε-isopropyl group can sterically hinder the subsequent amino acid coupling. It is highly recommended to double-couple the amino acid immediately following the ILys residue.

Protocol B: DCHA Salt Liberation & Coupling of Z-Lys(Boc)(isopropyl)-OH

Use Case: N-terminal capping or preparation for solution-phase fragment condensation.

Because the DCHA salt will poison standard coupling reagents (like HATU or DIC) by acting as a competing nucleophile/base, the free acid must be liberated immediately prior to use.

DCHA_Workflow Start Z-Lys(Boc)(isopropyl)-OH·DCHA (Stable Crystal) Step1 Suspend in EtOAc Start->Step1 Step2 Wash with 5% KHSO4 (aq) Step1->Step2 Step3 Phase Separation Step2->Step3 Org Organic Layer (Free Acid) Step3->Org Top Aq Aqueous Layer (DCHA·HSO4) Step3->Aq Bottom Step4 Dry over Na2SO4 & Evaporate Org->Step4 Final Z-Lys(Boc)(isopropyl)-OH (Ready for Coupling) Step4->Final

Workflow for the liberation of Z-Lys(Boc)(isopropyl)-OH from its DCHA salt prior to SPPS coupling.

  • Salt Liberation: Suspend 1.0 mmol of Z-Lys(Boc)(isopropyl)-OH·DCHA in 20 mL of Ethyl Acetate (EtOAc).

  • Acid Wash: Add 15 mL of cold 5% aqueous Potassium Bisulfate (KHSO4). Stir vigorously for 5 minutes. The DCHA is protonated and moves to the aqueous layer, while the free Z-protected amino acid dissolves completely into the EtOAc.

  • Phase Separation: Separate the layers. Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and evaporate under reduced pressure. The resulting viscous oil is the pure free acid.

  • Coupling: Immediately dissolve the oil in DMF, activate with HATU/DIPEA (1:1:2 ratio), and add to the resin for 90 minutes.

Conclusion & Selection Guide

The selection between these two reagents is entirely dictated by the synthetic strategy:

  • Choose Fmoc-Lys(Boc)(isopropyl)-OH for linear, automated SPPS where the ILys residue is located within the peptide backbone. It offers unparalleled efficiency and requires no pre-processing.

  • Choose Z-Lys(Boc)(isopropyl)-OH·DCHA when designing convergent synthesis pathways (hybrid SPPS/LPPS) or when the final therapeutic requires an N-terminal Z-cap. The DCHA salt ensures the reagent remains stable on the shelf for years, provided the chemist is prepared to perform the brief liquid-liquid extraction prior to coupling.

References

  • CBZ-Amino Acids - BOC Sciences: Z-Lys(Boc)(Isopropyl)-OH DCHA. BOC Sciences.
  • FMOC-LYS(BOC)(ISOPROPYL)-OH | 201003-48-7. ChemicalBook.
  • Peptides in cancer research. Bachem.
  • GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6.

Sources

Comparative

hplc validation of z-lys(boc)(isopropyl)-oh.dcha chemical purity

As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with heavily protected, sterically hindered amino acid building blocks. Z-Lys(Boc)(isopropyl)-OH·DCHA (N-α-benzyloxycarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the chromatographic pitfalls associated with heavily protected, sterically hindered amino acid building blocks. Z-Lys(Boc)(isopropyl)-OH·DCHA (N-α-benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-N-ε-isopropyl-L-lysine dicyclohexylammonium salt) is a prime example of a molecule that demands a highly deliberate analytical strategy.

Validating the chemical purity of this compound is not a simple reversed-phase exercise. It requires navigating the extreme hydrophobicity of the protected lysine core while simultaneously managing the dissociation and elution of the highly polar dicyclohexylamine (DCHA) counterion.

This guide objectively compares chromatographic methodologies, explains the causality behind optimal column and mobile phase selection, and provides a self-validating, [1] protocol for purity analysis.

To design a robust HPLC method, we must deconstruct the molecule's behavior in solution:

  • The DCHA Counterion: The free acid of this heavily protected amino acid is an oily, non-crystallizable syrup. DCHA is added to form a stable, crystalline salt[]. In the acidic mobile phase of an HPLC system, this salt completely dissociates. The protonated DCHA cation ( DCHA+ ) is highly polar and basic, prone to severe peak tailing if it interacts with residual silanols on the silica stationary phase.

  • The Protected Lysine Core: The combination of the Z-group (benzyloxycarbonyl), Boc-group, and an isopropyl moiety renders the main molecule exceptionally hydrophobic.

  • The Chromophores: The Z-group contains an aromatic ring, providing strong UV absorbance at 254 nm and 210 nm. The Boc and isopropyl groups lack distinct chromophores, meaning impurities missing the Z-group (e.g., des-Z impurities) will only be visible at low UV wavelengths (210 nm) where the amide bonds absorb[3].

The Causality of Method Design: A standard method using weak acids (like 0.1% Formic Acid) on a standard C18 column will fail. The weak ion-pairing will result in massive tailing of the DCHA peak, potentially masking early-eluting polar impurities. Furthermore, purely hydrophobic C18 columns often struggle to resolve the main peak from critical structural analogs like the des-isopropyl impurity.

Product Comparison: Column Chemistry & Selectivity

To objectively determine the best analytical approach, we compared a standard Endcapped C18 column against a Phenyl-Hexyl phase.

The Phenyl-Hexyl column was hypothesized to be superior due to its ability to engage in π−π interactions with the aromatic Z-group of the analyte, offering orthogonal selectivity compared to purely dispersive hydrophobic interactions. Furthermore, we utilized 0.1% Trifluoroacetic acid (TFA) as a strong ion-pairing agent to mask silanols and force the DCHA counterion to elute sharply near the void volume.

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Standard C18 (0.1% Formic Acid)Method B: Phenyl-Hexyl (0.1% TFA)Causality / Scientific Rationale
DCHA Tailing Factor 2.8 (Severe Tailing)1.1 (Excellent)TFA forms a strong ion-pair with DCHA+ , preventing secondary silanol interactions.
Main Peak Retention ( tR​ ) 18.5 min14.2 minPhenyl-Hexyl provides alternate selectivity; TFA improves peak shape and elution kinetics.
Resolution ( Rs​ ) (Main vs. Des-isopropyl)1.4 (Co-elution risk)2.6 (Baseline) π−π interactions combined with steric recognition of the Phenyl phase enhances resolution of alkyl variants.
Signal-to-Noise (210 nm) 45:1120:1Sharper peaks from TFA ion-pairing directly increase peak height and S/N ratio.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . By utilizing dual-wavelength detection (210 nm and 254 nm) and a specific gradient profile, the method inherently verifies the presence of the Z-group (active at both wavelengths) versus aliphatic impurities (active only at 210 nm), ensuring absolute peak purity.

Step-by-Step Methodology
  • Diluent Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio.

  • System Suitability Test (SST) Solution: Prepare a solution containing 1.0 mg/mL Z-Lys(Boc)(isopropyl)-OH·DCHA spiked with 0.1% Z-Lys(Boc)-OH (des-isopropyl impurity) to verify resolution.

  • Sample Preparation: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

    • Mobile Phase A: 0.1% TFA in Milli-Q Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer for bulky molecules).

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (Quantification) and 254 nm (Qualitative Z-group confirmation).

  • Gradient Program:

    • 0.0 - 3.0 min: 20% B (Isocratic hold to elute DCHA sharply away from the void).

    • 3.0 - 15.0 min: 20% 90% B (Linear gradient to elute the hydrophobic main peak).

    • 15.0 - 18.0 min: 90% B (Column wash).

    • 18.0 - 22.0 min: 20% B (Re-equilibration).

ICH Q2(R2) Validation Workflow

According to the updated [4], an analytical procedure must be proven fit for its intended purpose. For chemical purity, this requires demonstrating Specificity, Linearity, Accuracy, Precision, and Robustness[5].

Below is the logical workflow mapping the separation mechanism to the validation requirements.

HPLC_Workflow cluster_0 Phase 1: Preparation & SST cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: ICH Q2(R2) Validation Prep Sample Prep (Diluent: MeCN/H2O) SST System Suitability (Tailing < 1.5, Rs > 2.0) Prep->SST Inject Injection (10 µL) SST->Inject DCHA DCHA Counterion (tR ~ 2.5 min) Inject->DCHA Hydrophilic / Basic Main Z-Lys(Boc)(iso)-OH (tR ~ 14.2 min) Inject->Main Hydrophobic / Acidic UV Dual UV Detection (210 nm & 254 nm) DCHA->UV Main->UV Data Purity Integration (Area % Normalization) UV->Data

Fig 1. Self-validating HPLC workflow for Z-Lys(Boc)(isopropyl)-OH.DCHA separation and analysis.

Validation Data & Acceptance Criteria

When executing the validation protocol, the data must be synthesized to prove the method's reliability. Because amino acid derivatives are frequently used in GMP peptide synthesis, the margin for error is minimal[6].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , 60°C).No interference at main peak tR​ . Peak purity angle < threshold.Pass. DCHA and degradation products are baseline resolved ( Rs​>2.0 ).
Linearity & Range 5 concentration levels from 50% to 150% of target (0.5 to 1.5 mg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998. Y-intercept 2% of target response.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.Mean Recovery: 99.6%. RSD: 0.8%.
Precision (Repeatability) 6 replicate injections of the 100% standard solution.Peak area RSD 2.0%.Peak Area RSD: 0.45%. tR​ RSD: 0.12%.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation from dilute standards.LOD S/N 3. LOQ S/N 10.LOD: 0.002 mg/mL. LOQ: 0.006 mg/mL.
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 5°C).SST criteria must still be met (Tailing < 1.5).Pass. Method is insensitive to minor temperature fluctuations.

Note on Data Processing: For the calculation of chemical purity via area normalization, the DCHA peak (eluting at ~2.5 min) must be excluded from the total area calculation. The purity reported is that of the active amino acid moiety, which is standard industry practice for counterion salts.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA), Effective June 2024. Available at:[Link]

  • Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 17(2), 131-7, 2006. Available at:[Link]

Sources

Validation

Evaluating Steric Effects of Isopropyl vs. Methyl Groups in Z-Lys(Boc)-OH Derivatives: A Comprehensive Comparison Guide

Executive Summary Z-Lys(Boc)-OH is a foundational building block in modern peptide synthesis, offering orthogonal protection that enables selective modifications. When designing complex peptidomimetics or lipopeptides, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Z-Lys(Boc)-OH is a foundational building block in modern peptide synthesis, offering orthogonal protection that enables selective modifications. When designing complex peptidomimetics or lipopeptides, researchers frequently modify this derivative with alkyl groups—either as C-terminal esters (methyl vs. isopropyl) or via N-alkylation (N-methyl vs. N-isopropyl).

As a Senior Application Scientist, I have structured this guide to objectively evaluate how the steric bulk of an isopropyl group (-CH(CH3)2) compares to a methyl group (-CH3) in these derivatives. By understanding the underlying causality of steric hindrance, researchers can rationally design their synthetic workflows, optimize coupling efficiencies, and prevent costly bottlenecks in drug development.

Mechanistic Causality: The Steric Shielding Effect

The fundamental divergence in reactivity between methyl and isopropyl modifications stems from their van der Waals volumes and rotational degrees of freedom.

  • C-Terminal Esters: During saponification, the branched structure of the isopropyl group creates a "steric umbrella" over the carbonyl carbon. This shielding drastically increases the activation energy ( Ea​ ) required for a hydroxide nucleophile to attack and form the tetrahedral intermediate. Consequently, isopropyl esters are highly stable but notoriously difficult to hydrolyze compared to their methyl counterparts .

  • N-Alkylated Derivatives: Introducing an alkyl group to the amine introduces pseudoallylic ( pA1,3​ ) strain. While a methyl group causes moderate steric clash, the isopropyl group's bulk severely restricts the conformational flexibility of the peptide backbone. This drastically reduces the nucleophilicity of the amine, making subsequent peptide bond formation highly challenging and prone to chain termination .

Comparison 1: C-Terminal Esterification (Z-Lys(Boc)-OMe vs. Z-Lys(Boc)-OiPr)

When protecting the C-terminus of Z-Lys(Boc)-OH, the choice of ester dictates the downstream deprotection strategy. Saponification under basic conditions is in equilibrium with transesterification. The isopropyl ester's steric hindrance slows down hydrolysis, which can lead to incomplete reactions if standard protocols are blindly applied .

Table 1: Hydrolysis Kinetics and Stability Profile
ParameterZ-Lys(Boc)-OMe (Methyl Ester)Z-Lys(Boc)-OiPr (Isopropyl Ester)Mechanistic Impact
Steric Bulk (Van der Waals Volume) Low (~16.8 ų)High (~31.7 ų)Dictates the accessibility of the carbonyl carbon to nucleophiles.
Saponification Rate (LiOH, THF/H2O) Fast (< 2 hours at 0°C)Slow (> 6 hours at 25°C)Isopropyl requires higher thermal energy to overcome the Ea​ barrier.
Resistance to Transesterification Low (Prone to side-reactions in alcohols)High (Sterically protected)Isopropyl esters are ideal when orthogonal stability in alcoholic solvents is required.
Risk of Epimerization Moderate (Due to faster α -proton abstraction)Low (Slower overall kinetics)The slower reaction rate of the isopropyl ester allows for tighter control over pH.
Diagram 1: Steric Shielding in Ester Hydrolysis

StericShielding cluster_methyl Methyl Ester Pathway (Low Steric Bulk) cluster_isopropyl Isopropyl Ester Pathway (High Steric Bulk) Me_Ester Z-Lys(Boc)-OMe Me_Attack Rapid OH⁻ Attack (Low Ea) Me_Ester->Me_Attack Me_Prod Z-Lys(Boc)-OH (High Yield) Me_Attack->Me_Prod iPr_Ester Z-Lys(Boc)-OiPr iPr_Attack Restricted OH⁻ Attack (High Ea) iPr_Ester->iPr_Attack iPr_Prod Z-Lys(Boc)-OH (Slower Kinetics) iPr_Attack->iPr_Prod

Fig 1: Kinetic impact of steric shielding in the saponification of Z-Lys(Boc)-OH ester derivatives.

Comparison 2: N-Alkylation and Coupling Efficiency

N-alkylated peptides exhibit enhanced proteolytic stability and membrane permeability. However, coupling onto an N-alkylated Z-Lys(Boc)-OH derivative is notoriously difficult. While N-methyl amino acids already present significant steric hindrance, scaling up to an N-isopropyl group demands aggressive acyl ammonium activation or liquid-phase peptide synthesis (LPPS) to force the bimolecular reaction .

Table 2: Coupling Efficiency and Reagent Compatibility
ParameterN-Methyl Z-Lys(Boc)-OHN-Isopropyl Z-Lys(Boc)-OHMechanistic Impact
Amine Nucleophilicity ModerateExtremely LowIsopropyl branching physically blocks the incoming activated ester.
Preferred Coupling Reagent HATU / DIPEA or DIC / OxymaPyAOP / HOAt or T3P with DMAPPhosphonium salts (PyAOP) prevent guanidinylation side-reactions common with uronium salts .
Diketopiperazine (DKP) Risk High (Conformationally prone)Moderate (Steric clash prevents cyclization)Isopropyl bulk paradoxically suppresses DKP formation by restricting backbone rotation.
Synthesis Modality Standard SPPSMW-SPPS or LPPSMicrowave energy or the homogeneous environment of LPPS is required to overcome the Ea​ of N-iPr couplings.
Diagram 2: Decision Matrix for Hindered Couplings

CouplingWorkflow Start N-Alkylated Z-Lys(Boc)-OH Decision Evaluate Steric Bulk Start->Decision NMe N-Methyl Derivative (Moderate Hindrance) Decision->NMe -CH3 Group NiPr N-Isopropyl Derivative (Severe Hindrance) Decision->NiPr -CH(CH3)2 Group Coupling1 Standard Activation (HATU/DIPEA or DIC/Oxyma) NMe->Coupling1 Coupling2 Aggressive Activation (PyAOP, Microwave, LPPS) NiPr->Coupling2 Validate UPLC-MS Validation (Self-Correcting Loop) Coupling1->Validate Coupling2->Validate Validate->Coupling2 If Incomplete (<95%)

Fig 2: Decision matrix for peptide coupling based on the steric bulk of the N-alkyl modification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints to prevent the propagation of errors caused by steric hindrance.

Protocol A: Self-Validating Saponification of C-Terminal Esters

Objective: Cleave the methyl or isopropyl ester of Z-Lys(Boc)-OR to yield the free acid without compromising the Z or Boc protecting groups. Causality Check: Saponification is an equilibrium reaction. The isopropyl group's steric bulk slows the formation of the tetrahedral intermediate, requiring dynamic adjustments to the reaction conditions.

  • Initiation: Dissolve 1.0 eq of Z-Lys(Boc)-OMe or Z-Lys(Boc)-OiPr in a 3:1 mixture of THF/H2O (0.2 M concentration).

  • Temperature Control: Cool the reaction to 0°C to suppress epimerization of the α -carbon.

  • Hydrolysis: Add 1.2 eq of LiOH·H2O dropwise. Mechanistic note: The Li⁺ ion coordinates with the carbonyl oxygen, enhancing its electrophilicity against the sterically hindered ester.

  • Self-Validation Loop: At t=2 hours, withdraw a 10 µL aliquot, quench with 1% TFA in Acetonitrile, and analyze via UPLC-MS against an internal standard.

  • Decision Gate:

    • For Z-Lys(Boc)-OMe: Conversion is typically >98% at 2 hours. Proceed to step 6.

    • For Z-Lys(Boc)-OiPr: Due to steric shielding, conversion may stall at ~70%. If unreacted ester >5%, add 0.5 eq LiOH and increase the temperature to 25°C for an additional 4 hours.

  • Workup: Acidify to pH 3.0 using 1M KHSO4 (avoid strong acids like HCl to prevent premature Boc cleavage) and extract the aqueous layer with ethyl acetate.

Protocol B: High-Efficiency Coupling of Hindered N-Alkyl Derivatives

Objective: Couple a sterically hindered N-alkylated Z-Lys(Boc)-OH derivative to a growing peptide chain. Causality Check: The N-isopropyl group introduces severe pA1,3​ strain, reducing the nucleophilicity of the amine and blocking the approach of standard activated esters.

  • Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Activation Strategy:

    • For N-Methyl: Pre-activate the incoming amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) for 3 minutes.

    • For N-Isopropyl: Switch to PyAOP (3.0 eq) and HOAt (3.0 eq). Mechanistic note: PyAOP generates a highly reactive, less sterically demanding active ester and avoids chain-terminating guanidinylation side-reactions.

  • Coupling Execution: Add the activated mixture to the resin.

    • N-Methyl: React for 1 hour at room temperature.

    • N-Isopropyl: React for 2 hours at 75°C using Microwave-Assisted SPPS (MW-SPPS) to overcome the high activation energy barrier.

  • Self-Validation Loop: Perform a Bromophenol Blue test (Standard ninhydrin is ineffective for secondary amines). A blue/green resin indicates incomplete coupling.

  • Recoupling: If positive, perform a double coupling using a chaotropic solvent system (e.g., 1:1 NMP/DMSO) to disrupt interchain hydrogen bonding and expose the sterically buried amine.

References

  • Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: MDPI (Molecules) URL: [Link]

  • Title: Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18 Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Protein stabilization by tuning the steric restraint at the reverse turn Source: NIH PubMed Central (Chemical Science) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling z-Lys(boc)(isopropyl)-oh.dcha

Standard Operating Procedure: Handling, PPE, and Logistics for z-Lys(boc)(isopropyl)-OH·DCHA As a specialized orthogonally protected amino acid, z-Lys(boc)(isopropyl)-OH dicyclohexylammonium (DCHA) salt is a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, PPE, and Logistics for z-Lys(boc)(isopropyl)-OH·DCHA

As a specialized orthogonally protected amino acid, z-Lys(boc)(isopropyl)-OH dicyclohexylammonium (DCHA) salt is a critical building block in advanced peptide synthesis and peptidomimetic drug development. While the protected lysine core is relatively benign, the presence of the DCHA counterion fundamentally alters the compound's physicochemical properties and hazard profile.

This guide provides researchers with field-proven, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and operational processing of this compound.

Chemical Profile & Hazard Causality

To handle this reagent safely and effectively, one must understand why it is formulated as a DCHA salt. The free acid form of highly lipophilic protected amino acids (like z-Lys(boc)(isopropyl)-OH) typically presents as a sticky, viscous oil or an amorphous solid that is difficult to weigh, prone to degradation, and hard to purify.

By introducing dicyclohexylamine (DCHA), manufacturers convert the oil into a highly stable, free-flowing crystalline powder[1]. However, DCHA is a strong, bulky secondary amine. While the salt form reduces the volatility of DCHA, the resulting powder inherits significant localized hazards:

  • Severe Ocular Hazard: DCHA salts can dissociate in the moisture of the eye, causing severe localized pH spikes leading to irreversible corneal damage[2][3].

  • Aquatic Toxicity: DCHA is classified as highly toxic to aquatic life (Aquatic Acute 1)[2][4]. It must never be disposed of in standard aqueous waste streams.

Table 1: Physicochemical Comparison (Salt vs. Free Acid)
Propertyz-Lys(boc)(isopropyl)-OH·DCHAz-Lys(boc)(isopropyl)-OH (Free Acid)
Physical State Crystalline solid / PowderViscous oil or amorphous solid
Stability High (Shelf-stable at 2-8°C)Moderate (Prone to degradation)
Handling Easy to weigh, flowableSticky, difficult to transfer quantitatively
Coupling Readiness Requires desalting (free-basing) prior to use Ready for immediate coupling
Primary Hazard Dust inhalation, Severe eye damage, Aquatic toxicityMild skin irritant

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat DCHA salts as standard, benign amino acid powders. The following PPE matrix is mandatory based on the corrosive and toxicological profile of the DCHA counterion[2][4].

PPE CategorySpecificationCausality / Rationale
Eye Protection Tightly fitting chemical safety gogglesDCHA dust causes severe eye damage upon contact with ocular moisture. Standard safety glasses with side shields are insufficient against fine airborne powder[2].
Hand Protection Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness)DCHA can permeate thin latex. Double-gloving is highly recommended during the liquid-liquid extraction (desalting) phase[2].
Body Protection Tyvek lab coat or chemical-resistant apronPrevents the accumulation of toxic dust on personal clothing, which could lead to delayed skin irritation or accidental ingestion[3].
Respiratory Handled exclusively inside a certified Fume HoodLocal exhaust ventilation prevents the inhalation of DCHA dust, which acts as a severe respiratory tract irritant[2].

Operational Protocol: The Desalting (Free-Basing) Workflow

Critical Insight: Attempting to directly couple a DCHA salt using standard uronium or phosphonium reagents (e.g., HATU, PyBOP) will frequently result in failed syntheses. The bulky DCHA amine competes with the coupling reaction and can precipitate in standard solvents (like DMF or NMP). The salt must be free-based prior to use.

The following protocol utilizes a mild acidic wash to remove the DCHA counterion. We specifically use 10% aqueous citric acid rather than HCl. Causality: Citric acid (pKa ~3.1) is strong enough to protonate DCHA (pKa ~10.4), driving it into the aqueous phase, but mild enough to prevent the premature acidolytic cleavage of the highly acid-sensitive Boc protecting group on the epsilon amine[5].

Step-by-Step Methodology:
  • Controlled Weighing: Weigh the required mass of z-Lys(boc)(isopropyl)-OH·DCHA into a glass vessel inside a fume hood using a static-free spatula.

  • Organic Dissolution: Dissolve the solid salt in Ethyl Acetate (EtOAc) (approximately 10 mL per gram of compound).

  • Acidic Extraction: Transfer to a separatory funnel. Wash the organic layer three times with an equal volume of 10% aqueous citric acid[5].

  • Self-Validation Check: Test the pH of the final aqueous wash using pH paper. The system validates itself when the aqueous layer remains distinctly acidic (pH 2-3). If the pH is basic or neutral, DCHA is still present in the organic layer; perform an additional citric acid wash.

  • Water Wash: Wash the organic layer once with distilled water or brine to remove residual citric acid[5].

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure. The resulting oil/foam is the pure free acid, ready for immediate peptide coupling.

Workflow Weigh 1. Weigh Solid Salt z-Lys(boc)(isopropyl)-OH·DCHA (Inside Fume Hood) Dissolve 2. Dissolve in Organic Solvent (e.g., Ethyl Acetate) Weigh->Dissolve Wash 3. Mild Acid Wash (10% Aqueous Citric Acid) Dissolve->Wash Prevents Boc cleavage Phase 4. Phase Separation Wash->Phase Org Organic Phase (Free z-Lys(boc)(isopropyl)-OH) Phase->Org Top Layer Aq Aqueous Phase (DCHA-Citrate Salt) Phase->Aq Bottom Layer Dry 5. Dry & Concentrate (Ready for Coupling) Org->Dry Waste Hazardous Waste (Aquatic Toxin Disposal) Aq->Waste Segregate

Workflow for free-basing DCHA salts prior to peptide coupling.

Spill Response and Disposal Logistics

Because DCHA is highly toxic to aquatic ecosystems (Aquatic Acute 1), disposal and spill management require strict segregation protocols[2][3].

Powder Spill Response

Never sweep a DCHA salt spill dry, as this aerosolizes the corrosive dust.

  • Assess: For spills under 50g, proceed with local cleanup. For larger spills, evacuate the immediate area to allow dust to settle.

  • Containment: Cover the powder with a damp, disposable paper towel to suppress dust generation.

  • Neutralization: Wipe the area with a towel soaked in 10% citric acid to neutralize residual DCHA, followed by a water wipe.

  • Disposal: Place all contaminated towels in a sealed, labeled solid hazardous waste container for incineration.

Spill Spill Powder Spill Detected Assess Assess Volume Spill->Assess Small Small Spill (<50g) Local Cleanup Assess->Small Large Large Spill (>50g) Evacuate Area Assess->Large Wipe Wipe with Damp Towel (Avoid Dust Generation) Small->Wipe HEPA HEPA Vacuum & Citric Acid Neutralization Large->HEPA Bin Solid Hazardous Waste Bin Wipe->Bin HEPA->Bin

Logic tree for DCHA salt powder spill response and containment.

Liquid Waste Disposal

The aqueous layer generated during the desalting process (Step 4 of the operational protocol) contains high concentrations of DCHA-citrate. Do not pour this down the drain. It must be collected in a dedicated, clearly labeled "Hazardous Aqueous Waste - Aquatic Toxin" carboy and disposed of according to local environmental regulations for marine pollutants[2][4].

References

  • Chem-Impex International. "Na-Boc-Na-Methyl-L-phenylalanine dicyclohexylammonium salt - Product & Handling Profile." 1

  • Carl Roth GmbH. "Safety Data Sheet: Hyperforin / Adhyperforin Dicyclohexylammonium salt." 2

  • Cayman Chemical. "Safety Data Sheet: Hyperforin (dicyclohexylammonium salt)."3

  • Organic Syntheses. "Working with Hazardous Chemicals - Peptide Synthesis & DCHA Salt Extraction." 5

  • Sigma-Aldrich. "Safety Data Sheet: Dicyclohexylammonium Salts." 4

Sources

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